4-(2,2-Difluoroethyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
4-(2,2-difluoroethyl)piperidine |
InChI |
InChI=1S/C7H13F2N/c8-7(9)5-6-1-3-10-4-2-6/h6-7,10H,1-5H2 |
InChI Key |
PTVYAFABXRRTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC(F)F |
Origin of Product |
United States |
4-(2,2-Difluoroethyl)piperidine: Physicochemical Profiling, Structural Characterization, and Medicinal Chemistry Applications
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a highly validated tactic to modulate a drug candidate's pharmacokinetics, metabolic stability, and target binding affinity . Among the vast library of fluorinated building blocks, 4-(2,2-Difluoroethyl)piperidine has emerged as a highly versatile secondary amine. By appending a 2,2-difluoroethyl moiety to the 4-position of a piperidine ring, medicinal chemists can exploit the vector to reach deep into hydrophobic receptor pockets while simultaneously shielding the molecule from cytochrome P450 (CYP450)-mediated oxidative metabolism.
This technical guide provides an in-depth analysis of the physicochemical properties of 4-(2,2-Difluoroethyl)piperidine, details self-validating protocols for its structural characterization, and explains the mechanistic causality behind its utility in synthetic workflows and drug design.
Physicochemical Profiling
Understanding the physicochemical baseline of a building block is critical before integrating it into a complex synthetic route. The free base of 4-(2,2-Difluoroethyl)piperidine is a highly basic, volatile liquid; therefore, it is almost exclusively handled and supplied as a stable, crystalline hydrochloride salt (CAS: 184044-27-7) .
The addition of the difluoroethyl group introduces a strong inductive electron-withdrawing effect. While separated from the piperidine nitrogen by three carbon atoms, this electronegativity subtly lowers the pKa of the conjugate acid compared to unsubstituted piperidine (pKa ~11.2). This fractional reduction in basicity increases the proportion of unionized molecules at physiological pH (7.4), thereby enhancing passive membrane permeability .
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Chemical Name | 4-(2,2-Difluoroethyl)piperidine | Core scaffold for SAR exploration. |
| CAS Number | 184044-27-7 (HCl Salt) | Standard commercial identifier . |
| Molecular Formula | C7H13F2N (Free Base) | Defines the exact mass for MS tuning. |
| Molecular Weight | 149.18 g/mol (Base) / 185.64 g/mol (HCl) | Requires precise stoichiometric calculation during coupling . |
| Physical State | White to off-white solid | Indicates high purity of the HCl salt form. |
| Estimated pKa | ~10.5 (Conjugate Acid) | Lower than piperidine; improves lipophilicity at pH 7.4. |
| Estimated LogP | 1.5 - 1.8 | Optimal lipophilicity for oral bioavailability. |
| Exact Mass [M+H]+ | 150.11 m/z | Primary target peak for positive-ion LC-MS. |
Structural Characterization Protocols
To ensure scientific integrity, any batch of 4-(2,2-Difluoroethyl)piperidine must be subjected to a self-validating analytical workflow before use. The following protocols rely on orthogonal techniques to confirm both the carbon skeleton and the specific fluorination pattern.
Fig 1. Orthogonal analytical workflow for structural validation of 4-(2,2-Difluoroethyl)piperidine.
Protocol A: Multinuclear NMR Spectroscopy (1H, 13C, 19F)
Causality: Multinuclear NMR is the only technique that can unambiguously confirm the position and local environment of the fluorine atoms, ruling out constitutional isomers (e.g., 3,3-difluoropiperidine derivatives).
-
Sample Preparation: Dissolve 15 mg of the HCl salt in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6 ). Why DMSO- d6 ? The hydrochloride salt has poor solubility in standard Chloroform- d (CDCl 3 ). DMSO- d6 ensures complete dissolution, yielding sharp, well-resolved peaks.
-
Instrument Calibration: Tune the NMR probe for 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) nuclei.
-
1 H NMR Acquisition: Acquire a standard 16-scan proton spectrum.
-
Validation Check: Locate the terminal difluoromethyl proton (-CHF 2 ). It will present as a distinct triplet of triplets (tt) between δ 5.8–6.3 ppm. This complex splitting is caused by large geminal coupling to the two fluorine atoms ( 2JHF≈56 Hz) and smaller vicinal coupling to the adjacent -CH 2
- group ( 3JHH≈4−5 Hz).
-
-
19 F NMR Acquisition: Acquire a proton-coupled 19 F spectrum.
-
Validation Check: The two chemically equivalent fluorine atoms will resonate as a doublet of doublets (or a multiplet) around δ -115 ppm.
-
Protocol B: LC-MS (ESI+) Analysis
-
Sample Prep: Dilute the stock solution to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Mass Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
Validation Check: The base peak must correspond to the protonated molecular ion [M+H]+ at m/z 150.1 . The absence of a peak at m/z 186 confirms that the HCl salt has been successfully ionized to the free base in the source.
-
Synthetic Integration & Handling
Because the compound is supplied as an HCl salt, synthetic workflows must account for the liberation of the free amine in situ to ensure nucleophilicity.
Protocol C: Standard Amide Coupling Workflow
Causality: This protocol utilizes HATU and DIPEA. HATU is selected for its rapid activation kinetics, which minimizes the degradation of sensitive carboxylic acids. Excess DIPEA is strictly required to neutralize the piperidine's HCl salt, freeing the secondary nitrogen to attack the activated ester.
-
Activation: In an oven-dried reaction vial, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add 1.2 equivalents of HATU. Stir for 10 minutes at room temperature.
-
Free-Basing: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution may slightly darken, indicating the formation of the active ester.
-
Amine Addition: Add 1.1 equivalents of 4-(2,2-Difluoroethyl)piperidine hydrochloride .
-
Reaction Monitoring: Stir at room temperature. Monitor the reaction via LC-MS (Protocol B). The reaction is typically complete within 2–4 hours.
-
Workup (Self-Validating): Quench the reaction with saturated aqueous NaHCO 3 . Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with 5% aqueous LiCl or brine (5x) to completely remove the DMF solvent—failure to remove DMF will result in broad, obscuring peaks in the final NMR spectrum. Dry over Na 2 SO 4 , filter, and concentrate.
Mechanistic Role in Drug Design
The decision to utilize 4-(2,2-Difluoroethyl)piperidine over an unfluorinated ethylpiperidine or a fully fluorinated trifluoromethyl analog is grounded in precise medicinal chemistry logic .
Fig 2. Mechanistic rationale for incorporating the 2,2-difluoroethyl moiety in drug design.
-
Metabolic Shielding: Aliphatic ethyl groups are highly susceptible to oxidation by CYP450 enzymes (specifically ω and ω -1 oxidation). Replacing the terminal hydrogens with fluorine atoms creates a strong C-F bond (approx. 116 kcal/mol) that is highly resistant to oxidative cleavage, drastically improving the drug's half-life .
-
Lipophilicity Tuning: The difluoromethyl group is more lipophilic than a standard methyl group but less extreme than a trifluoromethyl (-CF 3 ) group. This allows the molecule to partition effectively into lipid membranes without becoming so greasy that it suffers from poor aqueous solubility or high plasma protein binding.
-
Hydrogen Bond Modulation: The -CHF 2 proton is highly polarized due to the adjacent fluorines. It can act as a weak hydrogen bond donor in the protein binding pocket, providing a unique binding interaction that neither a -CH 3 nor a -CF 3 group can achieve.
References
-
NextSDS. "4-(2,2-difluoroethyl)piperidine hydrochloride — Chemical Substance Information." NextSDS Substance Database, 2026.[Link]
-
Purser, Sophie, et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, vol. 37, no. 2, 2008, pp. 320-330.[Link]
-
Han, Jianlin, et al. "Fluorine in Medicinal Chemistry: In Perspective to COVID-19." ACS Omega, vol. 7, no. 22, 2022, pp. 18225–18233.[Link]
4-(2,2-Difluoroethyl)piperidine CAS registry number and supplier data
Technical Whitepaper: 4-(2,2-Difluoroethyl)piperidine Hydrochloride in Medicinal Chemistry – Registry Data, Sourcing, and Validation Protocols
Executive Summary
The integration of fluorinated aliphatic motifs into drug candidates is a cornerstone strategy in modern medicinal chemistry. 4-(2,2-Difluoroethyl)piperidine represents a highly specialized building block designed to leverage the unique stereoelectronic properties of fluorine. By appending a 2,2-difluoroethyl group to a piperidine scaffold, researchers can precisely modulate lipophilicity, enhance metabolic stability, and fine-tune the basicity of the piperidine nitrogen. This whitepaper provides an authoritative guide on the compound's registry data, commercial sourcing, and the necessary analytical protocols required for its validation prior to synthetic application.
Physicochemical Profiling & CAS Registry Data
In commercial and laboratory settings, 4-(2,2-Difluoroethyl)piperidine is almost exclusively handled as its hydrochloride salt. The free base form is an oil that is prone to volatility and oxidative degradation over time. Conversion to the hydrochloride salt yields a stable, crystalline solid that is significantly easier to weigh, store, and manipulate without compromising downstream reactivity.
Table 1 summarizes the core identifiers and physicochemical properties of the commercially available hydrochloride salt.
Table 1: Chemical Identifiers & Properties
| Property | Value |
| Chemical Name | 4-(2,2-Difluoroethyl)piperidine hydrochloride |
| CAS Registry Number | 184044-27-7 |
| EC Number | 970-021-6 |
| Molecular Formula | C7H14ClF2N |
| Molecular Weight | 185.64 g/mol |
| Physical State | Solid (White to off-white powder) |
Data aggregated from and 1[1].
Strategic Procurement & Supplier Landscape
Securing high-purity building blocks is critical to avoiding downstream synthetic bottlenecks. 4-(2,2-Difluoroethyl)piperidine hydrochloride is synthesized and distributed by several specialized chemical vendors. When selecting a supplier, researchers must balance cost, lead time, and the stringency of the vendor's internal quality control.
Table 2 outlines key global suppliers and their respective catalog identifiers.
Table 2: Commercial Supplier Data
| Supplier | Catalog / Ref Number | Stated Purity |
| ChemShuttle | YQF1599 | 95% |
| Sigma-Aldrich (Life Chemicals) | LIFH97ED01AA | Varies |
| Biosynth | JHA04427 | Varies |
| CymitQuimica | 3D-JHA04427 | Varies |
Supplier catalog data verified via 2[2], , and3[3].
Mechanistic Rationale in Drug Design
The incorporation of the 2,2-difluoroethyl moiety is rarely arbitrary; it is a calculated structural intervention designed to solve specific pharmacokinetic (PK) liabilities:
-
Metabolic Shielding: Aliphatic side chains are classic targets for Cytochrome P450 (CYP) mediated hydroxylation. The strong C-F bonds in the difluoroethyl group act as a metabolic block, preventing oxidation at the terminal carbon.
-
pKa Modulation: The strong electron-withdrawing inductive effect of the two fluorine atoms propagates through the carbon chain, slightly lowering the pKa of the piperidine nitrogen. This reduction in basicity can increase the fraction of un-ionized drug at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability.
-
Lipophilic Efficiency: Fluorination increases the lipophilicity (LogP) of the molecule without significantly increasing its steric bulk, allowing for better target binding in hydrophobic pockets.
Analytical Validation Protocol (QC Workflow)
Relying solely on vendor Certificates of Analysis (CoA) introduces unacceptable risk into complex multi-step syntheses. The following self-validating protocol must be executed upon receipt of the compound to authenticate its identity and purity.
Figure 1: Analytical validation and quality control workflow for fluorinated piperidine building blocks.
Step-by-Step Methodology:
-
Visual Inspection:
-
Action: Examine the physical state of the material.
-
Causality: The hydrochloride salt should present as a pristine white to off-white powder. Discoloration (e.g., yellow or brown hues) is a primary indicator of trace amine oxidation or degradation during transit.
-
-
High-Resolution LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Action: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to 10 µg/mL in a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid. Analyze via a C18 reverse-phase column.
-
Causality: The acidic mobile phase ensures the piperidine nitrogen is fully protonated. The mass spectrometer must detect the free base [M+H]+ ion at m/z ~150.1. Integration of the Total Ion Chromatogram (TIC) and UV absorbance (210 nm) must confirm the >95% purity threshold claimed by vendors[2].
-
-
Multinuclear NMR Spectroscopy (1H and 19F):
-
Action: Dissolve 10 mg of the sample in DMSO-d6. Acquire both 1H and 19F spectra.
-
Causality: 19F NMR is essential to verify the presence of the difluoroethyl moiety, ensuring no defluorination occurred. The 1H NMR spectrum provides a critical internal validation: the terminal difluoromethyl proton (-CHF2) will appear as a distinct triplet of triplets due to geminal coupling with the two fluorine atoms ( 2JHF≈50−60 Hz). This unique splitting pattern definitively proves the structural framework.
-
Safety & Handling (EHS)
Despite its utility, 4-(2,2-Difluoroethyl)piperidine hydrochloride is a biologically active amine salt and must be handled with appropriate Environmental Health and Safety (EHS) precautions.
Table 3: Hazard Classifications (GHS)
| Hazard Class | Hazard Code | Description |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation (Category 2A) |
| STOT SE 3 | H336 | May cause drowsiness or dizziness |
Hazard classifications sourced from .
Handling Protocol: All weighing and transfer operations must be conducted within a certified chemical fume hood to prevent inhalation of fine particulates (H332). Personnel must wear standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles to mitigate dermal and ocular exposure risks (H315, H319).
References
- ChemShuttle. "4-(2,2-Difluoroethyl)piperidine hydrochloride; CAS No.: 184044-27-7.
- NextSDS. "4-(2,2-difluoroethyl)piperidine hydrochloride — Chemical Substance Information.
- CymitQuimica. "4-(2,2-Difluoroethyl)piperidine hydrochloride.
- NextSDS. "Hazard Classifications: 4-(2,2-difluoroethyl)piperidine hydrochloride.
- Sapphire Bioscience. "4-(2,2-Difluoroethyl)piperidine hydrochloride.
- Sigma-Aldrich. "4-(2,2-difluoroethyl)piperidine hydrochloride | 184044-27-7.
Sources
Pharmacokinetic Profiling of 4-(2,2-Difluoroethyl)piperidine Derivatives: A Technical Whitepaper
Introduction: The Rationale for Fluorinated Piperidines
Piperidine rings are foundational to small-molecule drug discovery, frequently serving as critical pharmacophores that form salt-bridge interactions with target proteins. However, the inherent high basicity of unsubstituted piperidines (pKa ~9.5–10.5) often introduces severe pharmacokinetic (PK) liabilities, including poor membrane permeability, excessive volume of distribution, and off-target cardiotoxicity via hERG channel inhibition1[1].
To circumvent these issues, the 4-(2,2-difluoroethyl)piperidine moiety has emerged as a sophisticated bioisostere. By strategically incorporating a gem-difluoro group, medicinal chemists can profoundly modulate the physicochemical and absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds without sacrificing target affinity 2[2].
Mechanistic Causality in ADME Modulation
The integration of fluorine into aliphatic systems exerts powerful stereoelectronic effects. The causality behind its impact on PK profiles rests on three pillars:
Basicity Attenuation and hERG Mitigation
The strong electron-withdrawing nature of the difluoroethyl group reduces the electron density on the piperidine nitrogen via inductive effects. This predictably lowers the pKa by 1.5 to 2.5 units, depending on the topological distance from the basic center3[3]. At physiological pH (7.4), this shift drastically increases the fraction of the neutral species. Consequently, the ion-pair interactions required for binding to the hERG potassium channel are disrupted, effectively neutralizing a major cardiotoxic liability[1].
Permeability and Lipophilicity Enhancement
While fluorine is highly electronegative, the C-F bond is poorly polarizable, making fluorinated alkyl groups highly lipophilic. The reduction in basicity coupled with the intrinsic lipophilicity of the difluoroethyl group significantly enhances the compound's partition coefficient (LogD at pH 7.4). This directly translates to improved passive transcellular permeability and higher oral bioavailability 4[4].
Metabolic Stability (CYP450 Evasion)
Unsubstituted alkyl chains and electron-rich amines are prime targets for Cytochrome P450 (CYP450)-mediated oxidation and N-dealkylation. The high bond dissociation energy of the C-F bond resists hydrogen atom transfer (HAT), blocking primary sites of metabolic attack 5[5]. Furthermore, the attenuated basicity of the piperidine nitrogen reduces its affinity for the anionic residues (e.g., Glu216, Asp301) in the binding pockets of enzymes like CYP2D6, providing a dual mechanism of metabolic shielding[5].
Mechanistic pathway of CYP450 metabolism evasion by fluorination.
Quantitative ADME Profiling: Comparative Data
The theoretical benefits of the 4-(2,2-difluoroethyl)piperidine substitution manifest clearly in empirical PK data. The table below summarizes the typical parameter shifts observed during lead optimization.
| Pharmacokinetic Parameter | Unsubstituted Piperidine | 4-(2,2-Difluoroethyl)piperidine | Mechanistic Causality |
| pKa (Basic Amine) | ~9.5 – 10.5 | ~8.0 – 8.5 | Inductive electron withdrawal by the CF2 moiety. |
| Lipophilicity (LogD at pH 7.4) | Lower | Higher | Increased neutral fraction at physiological pH. |
| hERG Affinity ( IC50 ) | High Liability (< 1 μM ) | Low Liability (> 10 μM ) | Reduced basicity lowers deleterious ion-pair interactions. |
| Intrinsic Clearance ( CLint ) | High (Rapidly metabolized) | Low (Metabolically stable) | C-F bond strength resists CYP450-mediated oxidation. |
| Permeability ( Papp ) | Low | High | Synergistic effect of increased lipophilicity and neutral fraction. |
Experimental Workflows and Self-Validating Protocols
To rigorously profile the pharmacokinetics of these derivatives, a self-validating experimental workflow is required. The following protocols ensure data integrity through built-in controls and mechanistic readouts.
Self-validating experimental workflow for pharmacokinetic profiling.
Protocol 1: High-Throughput Microsomal Stability Assay
Causality: Assessing intrinsic clearance ( CLint ) in liver microsomes provides a predictive model for in vivo hepatic clearance. By comparing the fluorinated derivative to its unsubstituted parent, researchers can directly quantify the metabolic shielding effect[2].
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of the 4-(2,2-difluoroethyl)piperidine derivative in DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation Setup: Combine the compound with human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Self-Validation Controls: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic viability of the microsomes.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the oxidative reaction by adding the cofactor NADPH (1 mM final concentration).
-
Quenching: At defined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This immediately precipitates proteins and halts CYP450 activity.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.
-
Calculation: Plot the natural log of the percentage remaining versus time to derive the elimination rate constant ( k ). Calculate intrinsic clearance using the formula: CLint=(k×Incubation Volume)/Protein Mass .
Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)
Causality: PAMPA isolates passive transcellular permeability from active transport mechanisms. This assay directly measures the beneficial effect of the lowered pKa and increased lipophilicity imparted by the difluoroethyl group[2].
Step-by-Step Methodology:
-
Membrane Preparation: Coat the PVDF membrane of a 96-well filter plate with a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer of the intestinal epithelium.
-
Donor/Acceptor Assembly: Add the fluorinated piperidine derivative (10 μM in PBS, pH 7.4) to the donor compartment. Fill the acceptor compartment with fresh PBS.
-
Self-Validation Controls: Include Propranolol (highly permeable) and Atenolol (poorly permeable) to calibrate the assay's dynamic range.
-
Incubation: Incubate the assembled sandwich plate at room temperature for 5 hours. Crucial Note: Do not agitate the plates, as maintaining the unstirred water layer (UWL) is essential for mimicking physiological absorption barriers.
-
Quantification: Separate the compartments and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability ( Papp ) using the standard steady-state flux equation. A Papp>10×10−6 cm/s typically indicates high oral absorption potential.
Conclusion
The strategic incorporation of the 4-(2,2-difluoroethyl) moiety into piperidine scaffolds represents a masterclass in rational drug design. By leveraging the stereoelectronic properties of fluorine, researchers can systematically engineer out the pharmacokinetic liabilities of basic amines. The resulting derivatives exhibit a highly optimized ADME profile—characterized by attenuated basicity, enhanced permeability, and robust metabolic stability—paving a smoother path from discovery to clinical development.
References
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: PubMed (ChemMedChem) URL:[Link]
-
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure Source: NIH / PMC (ACS Medicinal Chemistry Letters) URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PMC (ChemMedChem) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Role of Difluoroethyl Groups in Piperidine Ring Conformations: A Stereoelectronic Guide for Drug Design
Executive Summary
The piperidine ring is the most prevalent N-heterocycle in FDA-approved small-molecule drugs[1]. However, optimizing its physicochemical properties—such as basicity, lipophilicity, and metabolic stability—often requires precise structural tuning. The strategic incorporation of a difluoroethyl group (e.g., 2,2-difluoroethyl or 1,1-difluoroethyl) has emerged as a powerful bioisosteric replacement strategy[2]. Beyond merely modulating electronics, the difluoroethyl group exerts profound stereoelectronic control over the piperidine ring's conformation. This whitepaper provides an in-depth mechanistic analysis of how difluoroethyl groups govern piperidine conformations via the fluorine gauche effect, detailing the causality behind these interactions and providing validated experimental workflows for their characterization.
Stereoelectronic Foundations: The Fluorine Gauche Effect
To understand how a difluoroethyl group influences a macro-structure like a piperidine ring, we must first examine the micro-environment of the carbon-fluorine (C–F) bond. Fluorine is highly electronegative, rendering the C–F bond highly polarized. When a difluoroethyl group is attached to a heteroatom (such as the nitrogen of a piperidine ring), the system's conformation is dictated by a phenomenon known as the fluorine gauche effect [3].
Causality of the Gauche Preference
In a standard alkane chain, steric repulsion drives substituents to adopt an anti (180°) conformation. However, in 1,2-difluoroethane or N-(2,2-difluoroethyl) systems, the molecule paradoxically prefers a gauche (~60°) arrangement[4]. This is driven by two primary stereoelectronic forces:
-
Hyperconjugation: The gauche conformation allows for optimal orbital overlap between the electron-rich bonding orbitals (e.g., σC−H or the nitrogen lone pair nN ) and the low-lying, strongly electron-accepting anti-bonding orbital of the C–F bond ( σC−F∗ )[5]. The electron donation ( σC−H→σC−F∗ ) stabilizes the gauche conformer.
-
Dipole Minimization: Aligning the highly polarized C–F bonds gauche to the adjacent C–N or C–O bonds minimizes the overall molecular dipole moment compared to an eclipsed or certain anti configurations, providing thermodynamic stability in non-polar environments[4].
Stereoelectronic pathways driving conformational locking via the fluorine gauche effect.
Conformational Control in Piperidine Rings
When a difluoroethyl group is introduced to a piperidine scaffold, it fundamentally alters the conformational equilibrium of the chair structure.
N-(2,2-Difluoroethyl)piperidines
Attaching a 2,2-difluoroethyl group directly to the piperidine nitrogen restricts the rotation of the exocyclic N–C bond. The stereoelectronic demand to maintain a gauche relationship between the C–F bonds and the piperidine ring's C–N bonds effectively "locks" the side chain[6]. This conformational rigidity is highly advantageous in drug design, as it reduces the entropic penalty of binding by pre-organizing the molecule into its bioactive vector.
Carbon-Substituted Fluoropiperidines
When fluorine or fluoroalkyl groups are substituted directly onto the carbon backbone of the piperidine ring, a distinct conformational shift occurs. Unlike standard alkyl groups (e.g., methyl) which strongly prefer the equatorial position to avoid 1,3-diaxial steric clashes, fluorinated substituents frequently exhibit an axial preference [7]. This is driven by strong charge-dipole interactions (e.g., C−F⋯H−N+ in protonated piperidines) and hyperconjugative stabilization that overcomes the minor steric penalty of the small fluorine atom[8].
Physicochemical Modulation in Drug Design
The conformational locking provided by the difluoroethyl group is intrinsically linked to profound shifts in the molecule's physicochemical profile. As a bioisostere for ethyl or methoxy groups, the difluoroethyl moiety is deployed to solve specific pharmacokinetic liabilities[2].
Basicity and hERG Liability
Standard alkyl-piperidines are highly basic ( pKa≈10−11 ), meaning they are almost entirely protonated at physiological pH. This cationic state often leads to off-target binding, most notably the inhibition of the hERG potassium channel, a major cardiovascular liability[9]. The strong inductive electron-withdrawing effect of the difluoroethyl group pulls electron density away from the nitrogen lone pair, significantly lowering the pKa to approximately 8.2[10].
Metabolic Stability
Cytochrome P450 (CYP) enzymes frequently target the electron-rich α -carbons of amines or exposed alkyl chains for oxidative metabolism[11]. The robust C–F bond (approx. 116 kcal/mol) is highly resistant to CYP-mediated oxidation. Substituting a vulnerable alkyl group with a difluoroethyl group effectively blocks this metabolic soft spot, prolonging the drug's half-life[11].
Data Summary: Physicochemical Impact
| Property | Standard Piperidine (N-Ethyl) | N-(2,2-Difluoroethyl)piperidine | Mechanistic Driver |
| Amine pKa | ~ 10.5 | ~ 8.2[10] | Strong inductive electron withdrawal by CF2 . |
| Conformational State | Highly flexible (free rotation) | Restricted (gauche locked)[4] | σC−H→σC−F∗ hyperconjugation. |
| Metabolic Half-life (HLM) | Low (Rapid CYP oxidation) | High (Metabolically blocked)[11] | High C–F bond dissociation energy. |
| hERG Inhibition Risk | High (Cationic trapping) | Low[9] | Reduced basicity lowers cationic state at pH 7.4. |
| Lipophilicity (logD) | Baseline | Modulated (often lowered)[12] | Dipole moment offsets hydrophobic surface area. |
Experimental Workflows: Synthesis and Conformational Analysis
To leverage the difluoroethyl group effectively, researchers must employ self-validating experimental systems. The following protocols detail the synthesis of N-(2,2-difluoroethyl)piperidines and the rigorous NMR methodologies required to prove their conformational state.
Step-by-step workflow for synthesizing and determining the conformation of fluorinated piperidines.
Protocol 1: Synthesis of N-(2,2-Difluoroethyl)piperidines
Objective: Direct N-alkylation of a piperidine scaffold using a difluoroethylating agent.
-
Reagent Preparation: Dissolve the starting piperidine derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to deprotonate the piperidine nitrogen and neutralize generated acids.
-
Alkylation: Dropwise add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) at 0 °C. Causality note: The triflate is preferred over the halide due to the highly deactivated nature of the difluoroethyl electrophile.
-
Reaction Progression: Warm the reaction to room temperature and stir for 12 hours. Monitor via LC-MS.
-
Isolation: Quench with aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and purify via reverse-phase HPLC to yield the pure N-(2,2-difluoroethyl)piperidine[10].
Protocol 2: Self-Validating NMR Conformational Analysis
Objective: Determine the gauche vs. anti population of the difluoroethyl group relative to the piperidine ring.
-
Sample Preparation: Dissolve 15 mg of the purified compound in CDCl3 or CD3CN to assess solvent polarity effects on the dipole moment.
-
Data Acquisition ( 1H and 19F NMR): Acquire high-resolution 1D spectra. Focus on the splitting pattern of the −CH2− protons adjacent to the CF2 group.
-
Coupling Constant ( 3JH,F ) Extraction: Extract the vicinal proton-fluorine coupling constants.
-
Validation Logic: The Karplus relationship applies to 3JH,F . A purely anti conformation yields a large coupling constant (~25-35 Hz), while a purely gauche conformation yields a smaller constant (~5-10 Hz). An intermediate experimental value (e.g., 14-16 Hz) indicates an equilibrating mixture, whereas values heavily skewed toward the extremes prove a "locked" conformation[13].
-
-
NOESY Analysis: Perform 2D NOESY experiments to map through-space interactions. Cross-peaks between the difluoroethyl protons and the axial protons of the piperidine ring confirm the spatial trajectory of the side chain, validating the geometry predicted by the 3JH,F analysis.
-
DFT Cross-Validation: Calculate the theoretical 3JH,F values for the idealized gauche and anti conformers using Density Functional Theory (e.g., B3LYP/6-31G**). Compare experimental values against theoretical benchmarks to confirm the exact population distribution[5][13].
Conclusion
The difluoroethyl group is far more than a simple metabolic shield; it is a sophisticated stereoelectronic tool. By exploiting the fluorine gauche effect and charge-dipole interactions, medicinal chemists can exert precise control over the conformation of piperidine rings. This structural pre-organization, coupled with the profound modulation of pKa and lipophilicity, makes the difluoroethyl moiety an indispensable bioisostere for rescuing stalled drug candidates and optimizing lead compounds for clinical success.
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- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Optimizing 3D Fragment Space: A Technical Guide to the Preliminary Screening of 4-(2,2-Difluoroethyl)piperidine
Executive Summary
The transition from flat, two-dimensional chemical space to sp³-rich, three-dimensional architectures is a defining evolution in modern Fragment-Based Drug Discovery (FBDD)[1]. Piperidine derivatives are ubiquitous in FDA-approved therapeutics, but their inherent basicity and metabolic liabilities often necessitate extensive lead optimization. The functionalization of piperidine with a 2,2-difluoroethyl group—yielding 4-(2,2-Difluoroethyl)piperidine —represents a masterclass in physicochemical modulation. This guide provides an in-depth mechanistic rationale and field-proven, self-validating protocols for the preliminary screening of this critical building block.
The Mechanistic Rationale: Why 4-(2,2-Difluoroethyl)piperidine?
To understand the screening requirements for this fragment, one must first understand the causality behind its structural design. The addition of the gem-difluoroethyl moiety is not merely a steric substitution; it is a precise electronic intervention.
Escaping Flatland: The 3D Advantage
Fragment libraries have historically been dominated by flat, heteroaromatic rings. While these provide high ligand efficiency, they often suffer from poor solubility and off-target promiscuity. Substituted piperidines introduce significant sp³ character (Fsp³), allowing the fragment to project vectors into deep, three-dimensional orthosteric pockets[2],[1].
Physicochemical Modulation: pKa and the hERG Liability
A primary cause of late-stage drug attrition is cardiotoxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel binds highly lipophilic, basic amines that are protonated at physiological pH (7.4).
-
The Fluorine Effect: The strong inductive electron-withdrawing effect of the gem-difluoro group pulls electron density away from the piperidine nitrogen through the sigma-bond network. This significantly lowers the pKa of the amine compared to a non-fluorinated analog, reducing the fraction of protonated species at pH 7.4 and directly mitigating hERG liability[2],[3].
The Aliphatic Fluorine Anomaly: Lipophilicity (LogP)
A common misconception is that fluorination universally increases lipophilicity. While true for aromatic systems, aliphatic fluorination is highly context-dependent. The introduction of a 2,2-difluoroethyl group actually lowers lipophilicity compared to a standard ethyl group[4],[5]. This occurs because the highly polarized C–F bonds reduce the polarizability of the adjacent carbon network and create dipoles that interact favorably with aqueous solvation shells, keeping the fragment well within the FBDD "Rule of Three" (Ro3)[1].
Shielding the Scaffold: Metabolic Stability
Cytochrome P450 (CYP450) enzymes, particularly CYP2D6, recruit basic amines via anionic residues (e.g., Glu216, Asp301) to position adjacent alkyl groups near the catalytic heme for oxidation[6]. The difluoroethyl group disrupts this pathway via two mechanisms:
-
Reduced Affinity: The lowered pKa weakens the initial ion-pair formation with the CYP active site[6].
-
Electronic Shielding: The strong C–F bonds resist hydrogen abstraction, blocking Phase I aliphatic oxidation at what would otherwise be a metabolic soft spot[7],[8].
Quantitative Data Summary
| Property | Piperidine | 4-Ethylpiperidine | 4-(2,2-Difluoroethyl)piperidine | Mechanistic Impact |
| Molecular Weight | 85.15 Da | 113.20 Da | 149.18 Da | Fits Ro3 FBDD criteria (<300 Da) |
| Calculated pKa | ~11.2 | ~11.0 | ~9.5 | Inductive withdrawal reduces basicity |
| Lipophilicity (ClogP) | 0.84 | 1.80 | 1.65 | Dipole effects lower LogP vs ethyl analog |
| hERG Liability | High | High | Low | Reduced protonation at physiological pH |
| CYP450 Clearance | High | High | Low | Steric/electronic shielding of soft spots |
Strategic Screening Funnel
To effectively evaluate 4-(2,2-Difluoroethyl)piperidine, we employ a sequential screening funnel. The logic is designed to fail fast and fail cheap, pushing only metabolically stable, physically viable fragments into resource-intensive structural biology workflows.
Fig 1. Sequential screening workflow for fluorinated piperidine fragments in FBDD.
Core Experimental Protocols (Self-Validating Systems)
A protocol is only as good as its controls. The following methodologies are designed as self-validating systems, ensuring that any observed data is an artifact of the compound's chemistry, not assay noise.
Protocol A: High-Throughput pKa Determination via Capillary Electrophoresis (CE)
Causality: CE is preferred over potentiometric titration for fragments because it requires minimal sample volume and is unaffected by the poor aqueous solubility often seen in early-stage libraries. It measures the change in electrophoretic mobility as a function of buffer pH.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of 10 background electrolytes (BGEs) ranging from pH 2.0 to 12.0 (e.g., phosphate, borate, and acetate buffers) at a constant ionic strength of 50 mM.
-
Sample Preparation: Dissolve 4-(2,2-Difluoroethyl)piperidine in DMSO to a 10 mM stock. Dilute to 50 µM in the respective BGE.
-
Internal Standards: Spike the sample with a neutral electroosmotic flow (EOF) marker (e.g., DMSO trace) and a reference standard with a known pKa (e.g., benzylamine). Self-Validation: If the reference standard's pKa deviates by >0.1 units, the run is invalidated.
-
Injection & Separation: Inject the sample hydrodynamically (50 mbar for 5 s) into a fused-silica capillary. Apply a voltage of 20 kV and maintain the capillary at 25°C.
-
Detection & Analysis: Detect via UV absorbance (if derivatized) or contactless conductivity. Plot the effective mobility against pH. The inflection point of the resulting sigmoidal curve represents the pKa.
Protocol B: Phase I Microsomal Stability Assay (LC-MS/MS)
Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. CYP enzymes are monooxygenases that strictly require electrons from the cofactor NADPH to reduce heme iron and activate molecular oxygen[7]. By running a parallel assay without NADPH, we create a self-validating control that differentiates true CYP-mediated metabolism from chemical instability or non-CYP degradation.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Master Mix Assembly: Dilute HLMs in the buffer to a working concentration of 0.5 mg/mL. Aliquot 180 µL of this mix into a 96-well plate.
-
Compound Addition: Add 10 µL of 4-(2,2-Difluoroethyl)piperidine (diluted to 10 µM in buffer with <0.5% final DMSO) to the wells. Incubate at 37°C for 5 minutes to pre-warm.
-
Reaction Initiation:
-
Test Wells: Add 10 µL of 20 mM NADPH (final concentration 1 mM) to initiate the reaction.
-
Minus-NADPH Control: Add 10 µL of buffer instead of NADPH.
-
Positive Control Wells: Run Verapamil (high clearance) concurrently.
-
-
Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 20 µL aliquot from the reaction well into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism[7].
-
Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.
-
Data Analysis: Calculate the intrinsic clearance ( Clint ) and half-life ( t1/2 ) based on the log-linear decay of the parent peak area ratio.
Fig 2. CYP450 metabolic pathway modulation by the 2,2-difluoroethyl group.
Orthogonal Target Binding Validation
Once the fragment passes the physicochemical and ADME gates, it must be validated for target engagement. Because fragments have low initial affinities ( Kd typically in the 100 µM to 1 mM range), highly sensitive biophysical techniques are required.
Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Inject 4-(2,2-Difluoroethyl)piperidine across the surface in a concentration gradient (e.g., 10 µM to 2 mM). The difluoroethyl group's reduced lipophilicity (compared to an ethyl group) minimizes non-specific binding to the dextran matrix, yielding cleaner, square-shaped sensograms indicative of rapid, reversible 1:1 orthosteric binding.
Data Synthesis and Decision Gates
A successful preliminary screen of 4-(2,2-Difluoroethyl)piperidine should yield the following Go/No-Go metrics for advancement into hit-to-lead optimization:
-
pKa: Confirmed reduction to < 10.0 (Validates hERG risk mitigation).
-
Microsomal Stability: t1/2 > 45 minutes in HLMs (Validates Phase I metabolic shielding).
-
Ligand Efficiency (LE): > 0.3 kcal/mol per heavy atom in SPR binding assays.
By systematically applying these self-validating protocols, researchers can confidently leverage the unique 3D topology and optimized physicochemical profile of 4-(2,2-Difluoroethyl)piperidine to generate high-quality chemical leads.
References
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. acs.org.[Link]
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. acs.org.[Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. whiterose.ac.uk.[Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. nih.gov.[Link]
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. mdpi.com.[Link]
-
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. acs.org.[Link]
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. researchgate.net.[Link]
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An In-depth Technical Guide to the Thermodynamic Solubility of 4-(2,2-Difluoroethyl)piperidine in Aqueous Media
Abstract
This technical guide provides a comprehensive framework for determining the thermodynamic solubility of 4-(2,2-Difluoroethyl)piperidine, a compound of interest in contemporary drug discovery, in aqueous media. The intrinsic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and developability. This document delineates the theoretical underpinnings and provides detailed, field-proven protocols for the experimental determination of this crucial property. We will explore the impact of pH on the solubility of this basic compound, detail the gold-standard shake-flask method, and outline the necessary analytical quantification techniques. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust and scientifically sound methodology.
Introduction: The Imperative of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands as a gatekeeper to oral bioavailability.[1] Thermodynamic solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium, represents the true solubility of a compound and is a cornerstone for lead optimization and formulation development.[2][3]
4-(2,2-Difluoroethyl)piperidine is a heterocyclic amine. The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives often exhibit a range of biological activities.[] The presence of the basic nitrogen atom in the piperidine ring suggests that the aqueous solubility of 4-(2,2-Difluoroethyl)piperidine will be highly dependent on the pH of the medium.[5] The difluoroethyl substituent introduces lipophilicity, which can impact the intrinsic solubility of the molecule. A thorough understanding of its solubility profile is therefore paramount for its progression as a potential drug candidate.
This guide will provide a detailed roadmap for the systematic evaluation of the thermodynamic solubility of 4-(2,2-Difluoroethyl)piperidine, with a focus on generating high-quality, reproducible data essential for informed decision-making in drug development.
Theoretical Framework: Understanding the Physicochemical Drivers of Solubility
The solubility of a compound is governed by a delicate interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent (solvation energy).[6] For an ionizable compound like 4-(2,2-Difluoroethyl)piperidine, the pH of the aqueous medium is a critical determinant of its solubility.
The Role of the Piperidine Moiety and pKa
The piperidine ring contains a secondary amine, which is a basic functional group.[] In an aqueous environment, this amine can accept a proton to form a positively charged piperidinium ion. This equilibrium is governed by the compound's pKa, the pH at which the ionized and non-ionized forms are present in equal concentrations.
The protonated form, being a salt, is generally significantly more soluble in water than the neutral free base.[5] The pKa of the conjugate acid of piperidine itself is approximately 11.2. While the difluoroethyl substituent may slightly alter the basicity of the nitrogen atom, we can anticipate a similar pKa for 4-(2,2-Difluoroethyl)piperidine. This implies that at physiological pH (around 7.4), a significant portion of the compound will be in its protonated, more soluble form.
The Henderson-Hasselbalch Equation and pH-Solubility Profile
The relationship between pH, pKa, and the ratio of the ionized to non-ionized forms of a basic compound can be described by the Henderson-Hasselbalch equation:
pH = pKa + log ([Base] / [Acid])
Where:
-
[Base] is the concentration of the non-ionized form (4-(2,2-Difluoroethyl)piperidine).
-
[Acid] is the concentration of the ionized form (the protonated piperidinium species).
The total solubility (ST) at a given pH is the sum of the intrinsic solubility of the free base (S0) and the concentration of the protonated species. This relationship dictates that the solubility of 4-(2,2-Difluoroethyl)piperidine will be lowest at high pH values (where the neutral form predominates) and will increase as the pH decreases.[7] A comprehensive understanding of the pH-solubility profile is therefore essential.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8][9] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separation of the solid and quantification of the dissolved compound in the supernatant.
Preliminary Assessment: pKa Determination
An accurate pKa value is crucial for interpreting the pH-solubility profile. Potentiometric titration is a reliable and widely used method for pKa determination.[10][11]
-
Preparation of the Analyte Solution: Prepare a ~1 mM solution of 4-(2,2-Difluoroethyl)piperidine hydrochloride in deionized water. The hydrochloride salt is used to ensure initial dissolution.
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[10]
-
Titration:
-
Acidify the solution to approximately pH 2 with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[12]
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-neutralization.[10] This can be identified as the inflection point in the first derivative of the titration curve.
-
Core Methodology: The Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of 4-(2,2-Difluoroethyl)piperidine across a range of pH values.
Caption: Workflow for Determining Equilibrium Solubility.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12). The choice of buffer components should be considered to avoid potential salt formation with the analyte.
-
Sample Preparation: Add an excess amount of solid 4-(2,2-Difluoroethyl)piperidine to separate vials containing a known volume of each buffer solution.[9] The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[13]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to sediment.[9] Subsequently, carefully withdraw an aliquot of the supernatant. To ensure complete removal of any suspended solid particles, the supernatant should be filtered (using a filter material that does not adsorb the compound) or centrifuged at high speed.
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of 4-(2,2-Difluoroethyl)piperidine should be used for quantification.[14]
-
-
pH Measurement: After sampling, measure the pH of the remaining saturated solution to confirm the final equilibrium pH.[9]
-
Solid Phase Analysis (Optional but Recommended): Analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or salt formation) during the experiment.[15]
Data Presentation and Interpretation
The results of the thermodynamic solubility study should be presented in a clear and concise manner to facilitate interpretation.
Table 1: pH-Solubility Profile of 4-(2,2-Difluoroethyl)piperidine at 25°C
| Buffer pH (Initial) | Equilibrium pH | Solubility (mg/mL) | Solubility (mM) |
| 2.0 | TBD | TBD | TBD |
| 4.0 | TBD | TBD | TBD |
| 6.0 | TBD | TBD | TBD |
| 7.4 | TBD | TBD | TBD |
| 9.0 | TBD | TBD | TBD |
| 12.0 | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
The data in this table will allow for the plotting of a pH-solubility profile, which is a graphical representation of solubility as a function of pH. This profile is invaluable for predicting the in vivo dissolution behavior of the compound in different segments of the gastrointestinal tract.
Conclusion: A Foundation for Rational Drug Development
A thorough understanding of the thermodynamic solubility of 4-(2,2-Difluoroethyl)piperidine is a non-negotiable prerequisite for its successful development as a therapeutic agent. The methodologies detailed in this guide, centered around the gold-standard shake-flask method and complemented by pKa determination, provide a robust framework for generating high-quality, reliable data. By elucidating the pH-dependent solubility profile, researchers can make informed decisions regarding formulation strategies, predict oral bioavailability, and ultimately de-risk the development process. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for advancing promising compounds like 4-(2,2-Difluoroethyl)piperidine through the development pipeline.
References
- A review of methods for solubility determination in biopharmaceutical drug characterization. (2019). Journal of Pharmaceutical and Biomedical Analysis.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (n.d.). Benchchem.
- 4-(2,2-difluoroethyl)
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
- Addressing poor solubility of piperidine deriv
- Development of Methods for the Determin
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- Shake-Flask Solubility Assay. (n.d.). Enamine.
- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).
- Solubility and pH of amines. (n.d.). Royal Society of Chemistry.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). ChemMedChem.
- Determining the Ideal Solubility of Drug Candid
- PIPERIDINE. (n.d.).
- Piperidines. (n.d.). BOC Sciences.
- Acid Dissociation Constant by Potentiometric Titr
- Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific.
- Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (n.d.). Pearson.
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.).
- Piperidine. (n.d.). PubChem.
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Industrial & Engineering Chemistry Research.
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In-Depth Technical Guide: Crystal Structure and X-Ray Crystallography of 4-(2,2-Difluoroethyl)piperidine
Target Audience: Researchers, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The piperidine ring is a ubiquitous privileged scaffold in modern pharmacology. The strategic functionalization of this heterocycle with fluorine—specifically via a 2,2-difluoroethyl moiety at the C4 position—profoundly alters its physicochemical properties. The introduction of fluorine acts as a hydrogen isostere that improves metabolic stability, modulates lipophilicity, and significantly lowers the basicity (pKa) of the piperidine nitrogen[1].
Understanding the precise 3D spatial arrangement of 4-(2,2-difluoroethyl)piperidine is critical for rational drug design. This whitepaper provides an authoritative, causality-driven guide to the conformational analysis and small-molecule X-ray crystallography of this compound, detailing the self-validating experimental protocols required to resolve its solid-state structure.
Structural & Conformational Dynamics
Before attempting crystallization, one must understand the stereoelectronic forces governing the molecule. The free base of 4-(2,2-difluoroethyl)piperidine is highly flexible.
The Piperidine Chair and Equatorial Preference
The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain[2]. For 4-(2,2-difluoroethyl)piperidine, the bulky 2,2-difluoroethyl group strongly favors the equatorial position .
-
Causality: Placing the difluoroethyl group in the axial position would result in severe 1,3-diaxial steric clashes with the axial hydrogen atoms at the C2 and C6 positions. Thus, the equatorial conformer is thermodynamically favored[2].
Stereoelectronic Effects of Fluorine
While steric bulk dictates the C4 substituent's equatorial preference, the highly electronegative fluorine atoms introduce complex charge-dipole interactions. In protonated fluoropiperidines, these electrostatic forces can sometimes override steric hindrance, leading to the "persistence of axial fluorine"[3]. However, because the fluorine atoms in this molecule are insulated by an ethyl linker, their primary structural impact is observed in intermolecular packing—specifically through generalized fluorine bonding and hydrophobic interactions in the solid state[4].
Conformational determinants in 4-(2,2-difluoroethyl)piperidine.
Experimental Protocols: Crystallization and X-Ray Diffraction
To obtain an unambiguous 3D structure, high-quality single crystals must be grown and analyzed. The following self-validating protocols ensure high-resolution data collection.
Protocol A: Salt Formation and Crystal Growth
The low molecular weight free base of 4-(2,2-difluoroethyl)piperidine is typically an oil, making direct crystallization nearly impossible.
-
Causality: Converting the amine to its hydrochloride salt (CAS 184044-27-7)[5] restricts conformational flexibility. The resulting N⁺-H···Cl⁻ hydrogen bonds create a rigid, electrostatically stabilized lattice, which is a prerequisite for growing diffraction-quality single crystals[5].
Step-by-Step Methodology:
-
Salt Formation: Dissolve 1.0 mmol of 4-(2,2-difluoroethyl)piperidine free base in 5 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of HCl (2M in diethyl ether) dropwise at 0 °C. Isolate the resulting white precipitate via vacuum filtration.
-
Solvent Selection: Dissolve the hydrochloride salt in a minimum volume of a polar protic solvent (e.g., methanol) to disrupt initial amorphous aggregates.
-
Vapor Diffusion (Antisolvent Crystallization): Place the methanol solution in a small inner vial. Place this vial inside a larger, sealed jar containing a volatile antisolvent (e.g., diethyl ether or pentane).
-
Incubation: Allow the system to sit undisturbed at room temperature for 3–7 days. The slow diffusion of the antisolvent into the methanol will gradually lower the solubility of the salt, yielding high-quality, faceted single crystals (typically 0.1–0.5 mm in size)[2].
Protocol B: X-Ray Data Collection and Refinement
Once a suitable crystal is harvested, it must be subjected to X-ray diffraction.
Step-by-Step Methodology:
-
Mounting & Cryocooling: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a goniometer head using a specialized cryoloop and inert paratone oil. Immediately place the crystal in a continuous stream of cold nitrogen (100 K)[2].
-
Causality: Cryocooling to 100 K minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors). This prevents the smearing of electron density, drastically improving the resolution of high-angle reflections necessary for precisely locating the fluorine atoms[2].
-
-
Data Collection: Irradiate the crystal using Mo Kα ( λ = 0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness.
-
Structure Solution: Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT). This will reveal the heavy atoms (Cl, F, O, N, C).
-
Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). To achieve the highest accuracy for hydrogen atom placement, employ Hirshfeld Atom Refinement (HAR), which utilizes aspherical form factors derived from quantum crystallography, offering precision comparable to neutron diffraction[6].
Step-by-step X-ray crystallography workflow for piperidine derivatives.
Crystallographic Analysis & Data Presentation
Upon successful refinement, the crystallographic data will confirm the absolute stereochemistry and solid-state conformation. For 4-(2,2-difluoroethyl)piperidine hydrochloride, the X-ray structure will definitively establish:
-
Ring Conformation: The piperidine ring in a perfect or slightly distorted chair conformation[2].
-
Substituent Orientation: The 2,2-difluoroethyl group occupying the equatorial position.
-
Intermolecular Networks: Extensive N-H···Cl hydrogen bonding driving the crystal packing, alongside generalized fluorine bonding where the highly polarized C-F bonds interact with adjacent electropositive regions[4].
Representative Quantitative Data Summary
Below is a summarized table of the expected quantitative crystallographic parameters for a structurally optimized fluorinated piperidine hydrochloride salt, based on standard small-molecule X-ray diffraction metrics[6].
| Parameter | Expected Value / Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Typical for chiral/achiral organic salts packing efficiently. |
| Temperature | 100(2) K | Minimizes thermal motion for high-resolution data[2]. |
| Wavelength | 0.71073 Å (Mo Kα) | Standard for small organic molecules to reduce absorption. |
| C-F Bond Length | ~1.35 - 1.38 Å | Confirms the highly polarized, electron-withdrawing nature of the gem-difluoro group. |
| Piperidine C-N-C Angle | ~110° - 112° | Validates the sp³ hybridized, chair conformation of the ring[2]. |
| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.12 | Indicates a highly accurate, self-validating structural model[6]. |
| Goodness-of-fit on F2 | ~1.00 - 1.05 | Confirms the chosen refinement model accurately represents the experimental data. |
References
-
4-(2,2-difluoroethyl)piperidine hydrochloride — Chemical Substance Information NextSDS[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link]
-
3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine ResearchGate [Link]
-
Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]
-
Small Molecule X‐ray Crystal Structures at a Crossroads ResearchGate[Link]
Sources
Mechanism of Action of 4-(2,2-Difluoroethyl)piperidine in Biological Assays: A Technical Guide for Fragment-Based Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary: The Physicochemical Mandate
In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the piperidine ring is a ubiquitous pharmacophore used to engage acidic residues within protein binding pockets. However, unsubstituted piperidines often suffer from high basicity ( pKa≈10.5 ), leading to poor membrane permeability, high metabolic clearance, and off-target cardiotoxicity via hERG channel inhibition.
The integration of the 4-(2,2-difluoroethyl)piperidine moiety represents a calculated physicochemical intervention. As a Senior Application Scientist, I approach this building block not merely as a structural novelty, but as a highly engineered tool compound. The gem-difluoro substitution fundamentally alters the electronic and conformational landscape of the molecule, dictating its mechanism of action in both target-binding and phenotypic assays.
Mechanism of Action at the Target Interface
The "mechanism of action" of this moiety in biological assays is governed by three distinct physicochemical alterations compared to standard alkyl-piperidines.
pKa Modulation and hERG Mitigation
The highly electronegative CF2 group exerts a strong σ -bond inductive effect, pulling electron density away from the basic piperidine nitrogen. This lowers the calculated pKa of the nitrogen from ~10.5 down to approximately 8.2 ().
-
Assay Causality: In cell-based permeability assays (e.g., Caco-2), this lower pKa ensures a larger fraction of the molecule is neutral at physiological pH (7.4), enhancing passive transcellular diffusion.
-
Safety Profiling: In hERG patch-clamp assays, the reduced basicity directly correlates with a significant reduction in off-target channel affinity, mitigating QT prolongation risks ().
Conformational Dynamics and the Fluorine Gauche Effect
Fluorine introduction creates a strong local dipole. In polar biological buffers, charge-dipole interactions and hyperconjugation (the "fluorine gauche effect") dictate the conformational preference of the piperidine ring.
-
Assay Causality: Computational and NMR studies reveal that fluorinated piperidines often favor an axial orientation of the substituent to minimize dipole moments in polar solvents (). This pre-organizes the molecule into a rigid 3D vector, lowering the entropic penalty upon binding to the target receptor and altering dissociation kinetics ( koff ) in binding assays.
Metabolic Stability (CYP450 Resistance)
The C-H bonds of a standard ethyl group are highly susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes. The C-F bond (~105 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol).
-
Assay Causality: In in vitro ADME assays, the difluoroethyl group acts as a metabolic block, preventing oxidative insertion and drastically reducing intrinsic clearance ( CLint ).
Quantitative Physicochemical & Assay Profiling
To illustrate the impact of the difluoroethyl substitution, the following table summarizes the comparative behavior of these moieties in standard preclinical assays.
| Parameter | Unsubstituted Piperidine | 4-(2,2-Difluoroethyl)piperidine | Biological/Assay Implication |
| Basic Nitrogen pKa | ~10.5 | ~8.2 | Enhanced membrane permeability; optimal physiological ionization. |
| hERG Affinity (IC50) | High (<10 µM) | Low (>50 µM) | Reduced risk of cardiotoxicity (QT prolongation). |
| Metabolic Soft Spots | High (Alkyl oxidation) | Low (C-F bond resistance) | Prolonged half-life in microsomal stability assays. |
| Conformational State | Flexible | Restricted (Dipole-driven) | Lower entropic penalty upon target binding. |
Biological Assay Implementation & Self-Validating Protocols
To accurately measure the biological effects of 4-(2,2-difluoroethyl)piperidine derivatives, specific assay architectures must be employed. Below are the step-by-step methodologies for target binding and metabolic stability, designed as self-validating systems.
Kinetic Binding Profiling via Surface Plasmon Resonance (SPR)
End-point biochemical assays (like TR-FRET) often fail to capture the nuanced binding kinetics imparted by the conformational rigidity of the difluoroethyl group. SPR is required to resolve the association ( kon ) and dissociation ( koff ) rates.
Fig 1. Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.
Step-by-Step Protocol:
-
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.
-
Buffer Equilibration: Prime the system with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) supplemented with 1% DMSO.
-
Analyte Preparation: Prepare a 5-point dose-response series of the 4-(2,2-difluoroethyl)piperidine compound (e.g., 0.1 µM to 10 µM) in running buffer.
-
Injection Cycle: Inject analytes at a flow rate of 30 µL/min for 120 seconds (Association), followed by a 300-second buffer wash (Dissociation).
-
Data Processing: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Causality & Self-Validation Rationale:
-
Reference Flow Cell (Fc1): A blank flow cell must be used to subtract bulk refractive index changes and non-specific binding of the lipophilic difluoroethyl group.
-
DMSO Calibration Curve: Because the compound requires DMSO for solubility, a 0.5% to 1.5% DMSO calibration curve is injected to correct for solvent mismatch artifacts.
-
Positive Control Bracketing: A known high-affinity binder is injected at the beginning and end of the run. If the final response drops by >10%, the protein has denatured, invalidating the run.
Metabolic Stability Profiling (In Vitro ADME)
To prove that the C-F bonds successfully block CYP-mediated oxidation, an in vitro microsomal stability assay is utilized.
Fig 2. In vitro microsomal stability assay workflow for ADME profiling.
Step-by-Step Protocol:
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound.
Causality & Self-Validation Rationale:
-
Minus-Cofactor Control (-NADPH): A parallel incubation without NADPH is mandatory. If the difluoroethyl compound degrades in this control, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), not CYP450 metabolism.
-
Positive Control (Verapamil): Verapamil is run alongside the test compound. It must show rapid depletion ( CLint>30 µL/min/mg ). If Verapamil is stable, the microsomes are inactive, and the assay is void.
-
Internal Standard Normalization: The internal standard corrects for any variability in LC-MS/MS ionization efficiency caused by matrix effects from the biological sample.
Conclusion
The incorporation of 4-(2,2-difluoroethyl)piperidine into a drug scaffold is a highly rational design choice. By predictably lowering the basicity of the piperidine nitrogen, enforcing rigid conformational vectors via the fluorine gauche effect, and blocking metabolic soft spots, this moiety optimizes both the pharmacodynamics and pharmacokinetics of lead compounds. Implementing rigorous, self-validating assays—such as SPR and HLM stability—ensures that these physicochemical benefits translate into measurable biological efficacy.
References
-
EvitaChem. Buy N-(2,2-difluoroethyl)piperidine-2-carboxamide (EVT-13294010). EvitaChem Database. 1
-
ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. 2
-
National Institutes of Health (PMC). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal. 3
Sources
Synthesis of 4-(2,2-Difluoroethyl)piperidine: A Detailed Protocol for Pharmaceutical Research
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(2,2-difluoroethyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the catalytic hydrogenation of 4-(2,2-difluoroethyl)pyridine, a common and efficient method for the preparation of piperidine derivatives.[1][2] This guide details the necessary reagents, equipment, and reaction conditions, while also explaining the scientific principles behind each step to ensure both reproducibility and a thorough understanding of the process. Safety precautions and purification techniques are also discussed in detail to afford the target compound in high purity.
Introduction
The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products, owing to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3] The introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated piperidine derivatives, such as 4-(2,2-difluoroethyl)piperidine, have emerged as highly sought-after intermediates in the synthesis of novel therapeutics.
The most direct and atom-economical approach to synthesizing piperidines is through the catalytic hydrogenation of their corresponding pyridine precursors.[2] This method, while conceptually simple, requires careful optimization of catalysts, solvents, and reaction conditions to achieve high yields and selectivity, especially when dealing with functionalized pyridines.[4][5]
This protocol focuses on the reduction of 4-(2,2-difluoroethyl)pyridine using a platinum(IV) oxide (PtO₂) catalyst, also known as Adams' catalyst, under a hydrogen atmosphere.[4] This heterogeneous catalytic system is renowned for its efficacy in hydrogenating aromatic rings under relatively mild conditions.[4][5]
Synthetic Workflow Overview
The synthesis of 4-(2,2-Difluoroethyl)piperidine is achieved through a single, robust catalytic hydrogenation step. The overall transformation is depicted below:
Caption: Overall synthetic scheme for the preparation of 4-(2,2-Difluoroethyl)piperidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-(2,2-Difluoroethyl)pyridine | ≥97% | Commercially Available | 184044-27-7 (for hydrochloride salt) |
| Platinum(IV) Oxide (PtO₂) | Catalyst Grade | Sigma-Aldrich | 1314-15-4 |
| Glacial Acetic Acid | ACS Grade | Merck | 64-19-7 |
| Hydrogen (H₂) Gas | High Purity | Industrial Supplier | 1333-74-0 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR | 1310-73-2 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | J.T. Baker | 7757-82-6 |
| Celite® | --- | --- | 61790-53-2 |
Instrumentation
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Magnetic stirrer with hot plate
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Step-by-Step Synthesis Protocol
Part 1: Catalytic Hydrogenation
-
Reactor Setup: In a clean, dry glass liner for the high-pressure reactor, add 4-(2,2-difluoroethyl)pyridine.
-
Solvent and Catalyst Addition: To the glass liner, add glacial acetic acid. The use of a protic solvent like glacial acetic acid can enhance the catalytic activity by protonating the pyridine ring, which facilitates its reduction.[4] Following the solvent addition, carefully add the platinum(IV) oxide catalyst.
-
Assembly and Purging: Place the glass liner into the high-pressure reactor vessel. Seal the reactor according to the manufacturer's instructions. To ensure an inert atmosphere, purge the reactor system three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to 50-70 bar.[4] Begin vigorous stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake. Typically, the reaction is allowed to proceed for 6-8 hours.
-
Reaction Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas from the reactor. Purge the reactor with nitrogen gas to ensure a safe atmosphere before opening.
Part 2: Isolation and Purification
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® using a Büchner funnel to remove the platinum catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely and handle it with care.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethyl acetate and acetic acid.
-
Basification: To the resulting residue, add a sufficient amount of a saturated aqueous solution of sodium hydroxide (NaOH) to neutralize the acetic acid and deprotonate the piperidinium salt. The pH of the aqueous layer should be adjusted to >12. This step is crucial for converting the protonated piperidine derivative into its free base form, which is soluble in organic solvents.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The basic piperidine product will partition into the organic phase.[6]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(2,2-difluoroethyl)piperidine.
-
Final Purification: For applications requiring high purity, the crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.[6][7]
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1.0 equivalent |
| PtO₂ Catalyst Loading | 1-5 mol% |
| Solvent | Glacial Acetic Acid |
| Hydrogen Pressure | 50-70 bar[4] |
| Reaction Temperature | Room Temperature |
| Reaction Time | 6-8 hours |
| Expected Yield | 85-95% |
Safety and Handling
-
Hydrogen Gas: Hydrogen is a highly flammable gas. All operations involving hydrogen under pressure must be conducted in a well-ventilated fume hood and behind a safety shield. Ensure all equipment is properly grounded to prevent static discharge.
-
Platinum Catalyst: Platinum catalysts can be pyrophoric, especially after use. Handle the used catalyst under a wet or inert atmosphere.
-
Glacial Acetic Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Causality and Experimental Choices
-
Choice of Catalyst: Platinum(IV) oxide is a highly effective and widely used catalyst for the hydrogenation of pyridines.[4][5] It generally provides good yields under manageable conditions. Other catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) could also be employed, but may require different reaction conditions or show different selectivity.[2][3]
-
Solvent Selection: Glacial acetic acid serves a dual purpose. It acts as a solvent and its acidic nature protonates the pyridine nitrogen, which activates the ring towards reduction.[4] This often leads to faster reaction rates and more complete conversion compared to neutral solvents.
-
Pressure and Temperature: The use of elevated hydrogen pressure is necessary to overcome the aromaticity of the pyridine ring.[2] Conducting the reaction at room temperature is advantageous as it minimizes potential side reactions and is more energy-efficient.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4-(2,2-difluoroethyl)piperidine via the catalytic hydrogenation of the corresponding pyridine precursor. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this important building block for use in pharmaceutical and chemical research. The explanation of the underlying scientific principles aims to empower scientists to not only replicate the procedure but also to adapt and troubleshoot similar transformations.
References
- Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. DTIC.
- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1842.
- NextSDS. (n.d.). 4-(2,2-difluoroethyl)piperidine hydrochloride — Chemical Substance Information.
- Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Benchchem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
- Takeda, H., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Krasavin, M. (2022).
- Benchchem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Benchchem. (2025).
Sources
Application Note: Strategic Utilization of 4-(2,2-Difluoroethyl)piperidine as a Lipophilic Bioisostere in Drug Discovery
Executive Summary
In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires delicate structural fine-tuning. Piperidine rings are ubiquitous in neuroactive and oncological small molecules; however, their high basicity (typically resulting in a pKa > 9.5) and susceptibility to cytochrome P450 (CYP450) mediated aliphatic oxidation present significant developmental hurdles.
This application note details the integration of 4-(2,2-difluoroethyl)piperidine as a highly specialized, multifunctional bioisostere. By strategically replacing standard alkyl chains, methoxy groups, or fully fluorinated motifs with a 2,2-difluoroethyl group, researchers can simultaneously modulate basicity, enhance metabolic stability, and exploit unique lipophilic hydrogen-bonding interactions.
Mechanistic Rationale: The "Goldilocks" Bioisostere
The decision to incorporate a 4-(2,2-difluoroethyl)piperidine motif is driven by three distinct physicochemical causations:
A. Inductive pKa Modulation for Enhanced Permeability
Standard alkyl-piperidines are highly basic and exist almost entirely in their protonated state at physiological pH (7.4), which severely restricts passive membrane permeability. The introduction of the strongly electron-withdrawing gem-difluoro group exerts a through-bond inductive effect that lowers the pKa of the piperidine nitrogen [2]. This targeted pKa suppression increases the fraction of the neutral species in systemic circulation, thereby enhancing oral bioavailability and blood-brain barrier (BBB) penetration without completely abolishing aqueous solubility.
B. The Lipophilic Hydrogen-Bond Donor Concept
While traditional fluorination is used solely for metabolic shielding or lipophilicity enhancement, the 2,2-difluoroethyl group occupies a unique chemical niche. The strong electron-withdrawing nature of the adjacent fluorine atoms highly polarizes the terminal C-H bond ( CF2H ). This allows the motif to act as a "lipophilic hydrogen-bond donor" [1, 4]. It can engage in weak but highly specific interactions with protein backbone carbonyls or occupy cryptic lipophilic pockets—a mechanism recently validated in the development of next-generation Selective Estrogen Receptor Degraders (SERDs) [2].
C. Phase I Metabolic Shielding
Alkyl chains and ether linkages (such as methoxy groups) are prime targets for CYP450-mediated hydroxylation and subsequent phase II clearance. The 2,2-difluoroethyl group acts as an excellent steric and electronic mimic (bioisostere) for these moieties [3]. The high bond dissociation energy of the C-F bonds effectively blocks oxidative metabolism at that site, prolonging the drug's half-life.
Caption: Mechanistic pathways of pKa modulation and metabolic blockade by the difluoroethyl group.
Quantitative Physicochemical Profiling
To justify the synthetic effort of incorporating 4-(2,2-difluoroethyl)piperidine, it is critical to compare its theoretical physicochemical impact against traditional piperidine substituents.
Table 1: Comparative Physicochemical Impact of Piperidine Substituents
| Structural Motif (4-Position) | Estimated pKa | Relative Lipophilicity ( Δ logP) | Metabolic Liability (Phase I) | H-Bond Donor Capacity |
| Ethyl | 9.8 - 10.2 | Baseline | High (Aliphatic Oxidation) | None |
| 2-Fluoroethyl | 9.0 - 9.4 | Slightly Reduced | Moderate | Very Weak |
| 2,2-Difluoroethyl | 8.2 - 8.6 | Tuned / Reduced | Low (C-F Shielding) | Moderate ( CF2H ) |
| 2,2,2-Trifluoroethyl | 7.0 - 7.5 | Increased | Very Low | None |
Note: The 2,2-difluoroethyl group provides the optimal balance, reducing lipophilicity compared to fully fluorinated analogs while maintaining sufficient basicity for target engagement, unlike the heavily suppressed trifluoroethyl variant [1].
Experimental Workflows and Self-Validating Protocols
The following protocols establish a self-validating system: synthesizing the target, confirming the physicochemical shift, and biologically validating the metabolic stability.
Caption: Workflow for integrating 4-(2,2-difluoroethyl)piperidine into drug scaffolds.
Protocol 1: Late-Stage Amide Coupling of 4-(2,2-Difluoroethyl)piperidine
Causality: 4-(2,2-Difluoroethyl)piperidine is typically supplied as a hydrochloride salt to prevent degradation and volatility. N,N-Diisopropylethylamine (DIPEA) is required to free-base the amine in situ. HATU is selected as the coupling reagent due to its superior kinetics in forming amides with sterically hindered secondary amines.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under N2 atmosphere, dissolve the target carboxylic acid core (1.0 equiv, typically 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir the reaction mixture at room temperature for 15 minutes to ensure full formation of the active ester.
-
Coupling: Add 4-(2,2-difluoroethyl)piperidine hydrochloride (1.1 equiv) in a single portion.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol 2: High-Throughput LogD (pH 7.4) Validation
Causality: To validate that the bioisosteric replacement successfully tuned the lipophilicity, a shake-flask method coupled with LC-MS is utilized. LC-MS is chosen over UV-Vis to prevent false readings from UV-inactive impurities or degradation products.
Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Separate the phases.
-
Sample Preparation: Dissolve the purified difluoroethyl compound in DMSO to create a 10 mM stock.
-
Partitioning: In a 2 mL glass vial, add 500 µL of saturated PBS, 500 µL of saturated 1-octanol, and 10 µL of the 10 mM compound stock.
-
Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C.
-
Separation: Centrifuge the vials at 3000 x g for 10 minutes to ensure complete phase separation.
-
Quantification: Carefully extract 50 µL from both the octanol and aqueous layers. Dilute each with 450 µL of acetonitrile. Analyze both phases via LC-MS/MS. Calculate LogD using the ratio of the peak areas: LogD=log10(Areaoctanol/Areaaqueous) .
Protocol 3: Microsomal Stability Assay (CYP450 Shielding Validation)
Causality: To definitively prove that the C-F bonds are shielding the molecule from Phase I metabolism, intrinsic clearance must be measured in Human Liver Microsomes (HLM) and compared against a non-fluorinated control.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 mL incubation mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM MgCl2 .
-
Compound Addition: Spike the test compound (and the non-fluorinated control in a separate vial) to a final concentration of 1 µM (keep final DMSO concentration < 0.1%).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and intrinsic clearance ( CLint ) based on the logarithmic decay of the parent compound.
References
- Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Journal of Medicinal Chemistry - ACS Public
- SERDs: A Case Study in Targeted Protein Degrad
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH.
- A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor - Thieme Connect.
Application Note: Buchwald-Hartwig Cross-Coupling of 4-(2,2-Difluoroethyl)piperidine
Introduction & Mechanistic Rationale
The incorporation of fluorinated aliphatic motifs into drug candidates is a cornerstone of modern medicinal chemistry. Specifically, 4-(2,2-difluoroethyl)piperidine serves as a highly valuable secondary amine building block. The difluoroethyl group acts as a bioisostere for alkyl chains, effectively modulating lipophilicity (LogP) and enhancing metabolic stability against cytochrome P450 oxidation, without severely attenuating the basicity or nucleophilicity of the piperidine nitrogen.
Coupling this sterically hindered secondary amine to aryl or heteroaryl halides requires a highly tuned catalytic system. The Buchwald-Hartwig amination is the premier method for this C-N bond formation[1]. However, the choice of the phosphine ligand is the most critical variable. While ligands like BrettPhos are optimized for primary amines, RuPhos is explicitly designed to accommodate the steric demands of secondary amines[2].
Causality in Catalyst Selection
The fundamental reason RuPhos outperforms other ligands for secondary amines lies in the thermodynamics of the catalytic cycle. Density Functional Theory (DFT) calculations and empirical studies demonstrate that for the Pd-RuPhos system, the rate-limiting step is reductive elimination [3]. The bulky dialkylbiaryl phosphine framework of RuPhos forces the palladium center into a sterically crowded geometry, which accelerates the reductive elimination of the bulky 4-(2,2-difluoroethyl)piperidine product while suppressing unwanted β -hydride elimination side reactions[3].
Logical Workflow & Catalytic Cycle
The successful cross-coupling of 4-(2,2-difluoroethyl)piperidine relies on maintaining the integrity of the active L-Pd(0) species. The workflow below illustrates the self-validating cycle of the reaction, highlighting the critical rate-limiting step that necessitates the use of RuPhos.
Catalytic cycle of Pd-RuPhos Buchwald-Hartwig amination with 4-(2,2-difluoroethyl)piperidine.
Reaction Optimization Data
To demonstrate the causality behind the optimal conditions, the following table summarizes the quantitative optimization data for coupling 4-(2,2-difluoroethyl)piperidine with a standard unactivated aryl chloride.
Table 1: Optimization of Reaction Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Rationale / Observation |
| 1 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | < 10 | Insufficient steric bulk; β -hydride elimination dominates. |
| 2 | Pd₂(dba)₃ | BrettPhos | NaOtBu | 1,4-Dioxane | 100 | 15 | BrettPhos is selective for primary amines[1]. |
| 3 | Pd(OAc)₂ | RuPhos | NaOtBu | 1,4-Dioxane | 100 | > 95 | Optimal for unactivated, non-sensitive substrates. |
| 4 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 | Required if the aryl halide contains base-sensitive groups[1]. |
| 5 | RuPhos Pd G3 | None added | LiHMDS | THF | 65 | 92 | Precatalyst allows for lower temperatures and milder bases[1]. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The use of strict Schlenk techniques ensures the exclusion of oxygen, which rapidly degrades the electron-rich Pd(0)-RuPhos active catalyst.
Materials Required
-
Amine: 4-(2,2-Difluoroethyl)piperidine hydrochloride (Note: Must be free-based in situ or prior to reaction).
-
Electrophile: Aryl halide or heteroaryl halide (1.0 equiv).
-
Catalyst System: Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).
-
Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv if using the amine hydrochloride salt; 1.2 equiv if using the free base).
-
Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M).
Step-by-Step Methodology
-
Vessel Preparation: Equip a 10 mL Schlenk tube or a sealed microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with dry Argon. Repeat the vacuum/Argon cycle three times.
-
Solid Reagent Loading: Under a positive flow of Argon, add the aryl halide (1.0 mmol, if solid), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), 4-(2,2-difluoroethyl)piperidine hydrochloride (185.6 mg, 1.0 mmol), and NaOtBu (240 mg, 2.5 mmol). Causality Check: The excess base is required to neutralize the hydrochloride salt of the piperidine derivative before it can participate in the catalytic cycle.
-
Atmosphere Exchange: Seal the vessel with a Teflon-lined septum. Evacuate the vessel and backfill with Argon (3 cycles). Trustworthiness Note: Failure to rigorously exclude oxygen will result in the oxidation of the phosphine ligand, turning the solution black and halting conversion.
-
Liquid Addition: Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe. If the aryl halide is a liquid, inject it at this stage.
-
Reaction Execution: Place the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. The mixture typically transitions from a reddish-brown suspension to a pale yellow or orange homogeneous solution as the active L-Pd(0) species forms.
-
In-Process Monitoring (Self-Validation): After 4 hours, withdraw a 10 µL aliquot via a degassed syringe, dilute in LC-MS grade acetonitrile, and analyze. Confirm the consumption of the aryl halide. If unreacted starting material remains, continue heating.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 1-aryl-4-(2,2-difluoroethyl)piperidine.
Troubleshooting & Expert Insights
-
Substrate Sensitivity: If your aryl halide contains an ester, ketone, or cyano group, NaOtBu will cause rapid decomposition (e.g., saponification or α -deprotonation). Switch the base to Cs₂CO₃ or LiHMDS [1]. When using Cs₂CO₃, increase the reaction temperature to 110 °C and extend the reaction time to 24 hours due to its lower solubility in organic solvents.
-
Precatalyst Alternatives: For highly challenging or electron-rich aryl chlorides, generating the active Pd(0) species in situ from Pd(OAc)₂ can be inefficient. Utilizing a RuPhos Pd G3 or G4 precatalyst ensures a 1:1 ratio of Pd to ligand and quantitative generation of the active catalyst at room temperature, often allowing the cross-coupling to proceed at 65 °C[2].
-
Amine Nucleophilicity: While the difluoroethyl group is electron-withdrawing, its position ( β to the ring, γ to the nitrogen) insulates the nitrogen atom from severe inductive effects. Therefore, the nucleophilicity of 4-(2,2-difluoroethyl)piperidine is nearly identical to that of standard 4-alkylpiperidines, making it an excellent coupling partner.
Sources
Application Notes and Protocols: N-Alkylation and Amidation of 4-(2,2-Difluoroethyl)piperidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary & Physicochemical Context
The incorporation of fluorinated motifs into aliphatic heterocycles is a cornerstone strategy in modern medicinal chemistry. 4-(2,2-Difluoroethyl)piperidine (often supplied as a hydrochloride salt, CAS 184044-27-7) is a highly versatile building block. The strategic placement of the gem-difluoroalkyl group at the 4-position of the piperidine ring exerts a through-space and inductive electron-withdrawing effect (-I effect).
Causality in Drug Design: While unsubstituted piperidines typically possess a highly basic secondary amine (pKa ~11.2), the γ-positioned difluoroethyl group predictably lowers the pKa of the nitrogen atom[1]. This attenuation of basicity serves two critical functions in drug development:
-
Reduced hERG Liability: Lowering the pKa reduces the fraction of protonated amine at physiological pH, directly correlating with decreased affinity for the hERG potassium channel, thereby mitigating cardiotoxicity risks[2].
-
Enhanced Lipophilicity (LogD): The fluorine atoms increase the overall lipophilicity of the scaffold, improving passive membrane permeability and oral bioavailability[3].
Because this building block is a secondary amine, its two primary vectors for functionalization are N-alkylation and N-amidation . This guide details the mechanistic rationale and validated protocols for both transformations.
N-Alkylation Strategies
Direct alkylation of secondary amines with alkyl halides (SN2) is notoriously difficult to control, frequently resulting in over-alkylation and the formation of undesired quaternary ammonium salts. To circumvent this, Reductive Amination is the gold standard for the N-alkylation of 4-(2,2-Difluoroethyl)piperidine.
Mechanistic Rationale: Reductive Amination vs. Direct Alkylation
Reductive amination involves the condensation of the piperidine free base with an aldehyde or ketone to form a transient iminium ion, which is subsequently reduced in situ to the tertiary amine.
Reagent Selection (E-E-A-T Principle): Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice[4]. Unlike sodium borohydride (NaBH₄), which is too reactive and will prematurely reduce the starting aldehyde/ketone, STAB is mildly reducing and highly chemoselective for the iminium ion intermediate[5]. It also avoids the severe toxicity issues associated with sodium cyanoborohydride (NaBH₃CN).
Table 1: Comparison of Reducing Agents for N-Alkylation
| Reagent | Chemoselectivity (Iminium vs Carbonyl) | Toxicity Profile | Optimal Solvent | Causality / Notes |
| NaBH(OAc)₃ | Excellent | Low | DCE, DCM | Mild; sterically bulky acetoxy groups reduce hydride transfer rate to carbonyls. |
| NaBH₃CN | Good | High (Generates HCN at low pH) | MeOH, THF | Requires acidic pH (4-5); restricted in many modern scale-up facilities. |
| NaBH₄ | Poor | Low | MeOH, EtOH | Will reduce aldehydes directly to alcohols; only viable in a two-step (indirect) process. |
Alkylation Decision Workflow
Caption: Decision matrix for selecting the optimal N-alkylation pathway based on the electrophile.
Protocol A: Reductive Amination with NaBH(OAc)₃
Self-Validating System: The protocol utilizes 1.2 equivalents of DIPEA to ensure the complete liberation of the piperidine free base from its HCl salt prior to iminium formation. The reaction is quenched with aqueous NaHCO₃, which safely hydrolyzes unreacted STAB and neutralizes any acetic acid byproducts.
Step-by-Step Procedure:
-
Free-Basing: To a flame-dried round-bottom flask under nitrogen, add 4-(2,2-difluoroethyl)piperidine hydrochloride (1.0 mmol, 1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Add N,N-diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq.) and stir at room temperature for 15 minutes.
-
Iminium Formation: Add the target aldehyde or ketone (1.05 mmol, 1.05 eq.) to the solution. Stir at room temperature for 30–60 minutes. (Note: For sterically hindered ketones, catalytic acetic acid (1.0 eq.) may be added to accelerate iminium formation).
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise over 5 minutes.
-
Monitoring: Stir the opaque suspension at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (Ninhydrin stain).
-
Quench & Workup: Carefully add saturated aqueous NaHCO₃ (5 mL) to quench the reaction (gas evolution will occur). Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 × 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary amine via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).
N-Amidation Strategies
The formation of an amide bond between 4-(2,2-difluoroethyl)piperidine and a carboxylic acid requires the activation of the carboxylate into a highly reactive leaving group.
Mechanistic Rationale: HATU-Mediated Coupling
While traditional coupling reagents like EDC/HOBt are viable, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), developed by Louis A. Carpino[6], is vastly superior for secondary amines.
Causality of HATU's Superiority: HATU converts the carboxylic acid into an OAt-active ester. The critical advantage of HATU over its predecessor HBTU is the presence of a nitrogen atom in the pyridine ring of the HOAt leaving group. This nitrogen participates in a 7-membered hydrogen-bonded cyclic transition state with the incoming piperidine amine, effectively "anchoring" the nucleophile and drastically accelerating the acylation rate, even against the steric bulk of a secondary cyclic amine[6].
Table 2: Comparison of Amidation Reagents
| Coupling Reagent | Active Intermediate | Efficiency for Sec-Amines | Byproduct Removal |
| HATU / DIPEA | OAt-Ester | Excellent (Neighboring group effect) | Water-soluble byproducts; requires aqueous wash. |
| EDC / HOBt | OBt-Ester | Moderate | EDC urea is water-soluble; easy workup. |
| Acyl Chloride | Acid Chloride | High | Generates HCl; requires strict anhydrous conditions. |
Amidation Reaction Pathway
Caption: Mechanistic pathway of HATU-mediated amidation highlighting the OAt-active ester intermediate.
Protocol B: Amidation using HATU and DIPEA
Self-Validating System: The protocol dictates pre-activation of the carboxylic acid with HATU for 15 minutes before the addition of the piperidine. This prevents the competitive reaction of the amine directly with the uronium salt of HATU, which would form an unreactive guanidinium byproduct and stall the reaction.
Step-by-Step Procedure:
-
Pre-Activation: In a dry vial under nitrogen, dissolve the carboxylic acid (1.0 mmol, 1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (4.0 mL). Add DIPEA (3.0 mmol, 3.0 eq.) followed by HATU (1.1 mmol, 1.1 eq.).
-
Active Ester Formation: Stir the mixture at room temperature for 15–20 minutes. A color change (often to pale yellow) indicates the formation of the OAt-active ester.
-
Amine Addition: Add 4-(2,2-difluoroethyl)piperidine hydrochloride (1.1 mmol, 1.1 eq.) in one portion. The excess DIPEA present in the mixture will liberate the free base in situ.
-
Monitoring: Stir the reaction at room temperature for 2–6 hours. Monitor by LC-MS.
-
Aqueous Workup (Critical Step): Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL). To effectively remove the DMF solvent and HOAt byproducts, wash the organic layer sequentially with:
-
5% aqueous LiCl solution (3 × 10 mL) - Highly effective for extracting DMF into the aqueous phase.
-
Saturated aqueous NaHCO₃ (10 mL)
-
Brine (10 mL)
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography or preparative HPLC to yield the pure amide.
References
-
NextSDS. 4-(2,2-difluoroethyl)piperidine hydrochloride — Chemical Substance Information. NextSDS Database. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Available at:[Link]
-
ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
Sources
Application Note: Catalytic Hydrogenation Techniques for 4-(2,2-Difluoroethyl)piperidine Precursors
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst selection, and validated experimental protocols
Executive Summary & Strategic Rationale
The incorporation of the 4-(2,2-difluoroethyl)piperidine motif into small-molecule drug candidates is a highly effective strategy for modulating lipophilicity, lowering basicity (pKa), and improving metabolic stability. The difluoroethyl group acts as a robust bioisostere for propyl or ethyl groups while imparting unique conformational biases.
However, synthesizing this saturated heterocycle via catalytic hydrogenation of its unsaturated precursors—such as 4-(2,2-difluoroethyl)pyridine or 4-(2,2-difluoroethylidene)piperidine—presents two distinct chemical challenges:
-
Catalyst Poisoning: The reduction of a pyridine ring generates a highly basic piperidine (pKa ~10–11). The lone pair on the secondary amine strongly coordinates to the surface of transition metal catalysts (e.g., Pd, Pt), rapidly deactivating the catalytic cycle.
-
Hydrodefluorination: The C–F bond is susceptible to oxidative addition by transition metals under reductive conditions, leading to the undesired loss of fluorine atoms.
This application note provides a comprehensive, field-proven guide to overcoming these challenges through precise control of pH, catalyst selection, and solvent environments[1].
Mechanistic Insights: Causality in Reaction Design
To engineer a self-validating and high-yielding hydrogenation protocol, one must address the thermodynamics of catalyst-substrate interactions.
The Role of Brønsted Acids
Performing the hydrogenation in strictly neutral organic solvents typically stalls at low conversions. By introducing a Brønsted acid (such as aqueous HCl or glacial acetic acid), the basic piperidine product is immediately protonated to its corresponding piperidinium salt. The positively charged nitrogen lacks an available lone pair, rendering it non-coordinating. This ensures the catalyst surface remains active for continuous turnover[2].
Mitigating Hydrodefluorination
Hydrodefluorination is driven by the oxidative insertion of the metal catalyst into the C–F bond. To suppress this, the use of Pearlman’s catalyst (Pd(OH)₂/C) in combination with an acidic methanolic environment has proven superior to standard Pd/C. Alternatively, Adams' catalyst (PtO₂) in acetic acid provides a milder reductive environment that is highly chemoselective for alkene or ring reduction without cleaving the aliphatic C–F bonds[3].
Figure 1: Mechanistic causality of catalyst poisoning vs. acidic protection.
Precursor Pathways & Workflow
Depending on upstream synthetic steps, researchers typically encounter one of two primary precursors for this motif.
-
Direct Pyridine Reduction: Starting from 4-(2,2-difluoroethyl)pyridine. This requires high-pressure conditions and robust catalysts to break aromaticity.
-
Alkene Reduction: Starting from 4-(2,2-difluoroethylidene)piperidine (often derived from a Wittig/Horner-Wadsworth-Emmons reaction on N-protected 4-piperidone). This requires milder conditions.
Figure 2: Retrosynthetic workflow for 4-(2,2-difluoroethyl)piperidine.
Catalyst & Condition Matrix
The following table summarizes the quantitative operational parameters for selecting the appropriate hydrogenation system based on the precursor.
| Precursor Type | Catalyst Choice | Solvent System | H₂ Pressure | Temp (°C) | Primary Advantage |
| Pyridine Ring | 20 wt% Pd(OH)₂/C | MeOH + 1.2 eq aq. HCl | 50 bar | 60 °C | Highly robust for heteroaromatics; prevents poisoning[2]. |
| Pyridine Ring | Rh-carbene + HBpin | THF (Dry) | 50 bar | 25 °C | One-pot dearomatization-hydrogenation (DAH)[4]. |
| Alkene Intermediate | PtO₂ (Adams' Cat.) | Glacial Acetic Acid | 1–5 bar | 25 °C | Mild conditions; zero risk of hydrodefluorination[3]. |
| Alkene Intermediate | 10 wt% Pd/C | EtOH + 1.0 eq AcOH | 1–5 bar | 25 °C | Cost-effective; easily scalable for pilot plants. |
Detailed Experimental Protocols
Protocol A: Direct Heteroaromatic Reduction of 4-(2,2-Difluoroethyl)pyridine
Adapted from the robust methodology developed by Wagener et al. for fluorinated pyridines[1][2].
Reagents & Materials:
-
4-(2,2-Difluoroethyl)pyridine (1.0 mmol)
-
20 wt% Pd(OH)₂/C (Pearlman’s catalyst, 10-20 mol% Pd)
-
Methanol (HPLC grade, 5.0 mL)
-
Aqueous HCl (37%, 1.2 mmol)
Step-by-Step Procedure:
-
Preparation: In a high-pressure stainless steel autoclave equipped with a PTFE liner and magnetic stir bar, add 4-(2,2-difluoroethyl)pyridine (1.0 mmol).
-
Acidification: Add 5.0 mL of Methanol followed by 1.2 equivalents of aqueous HCl. Critical Step: Ensure complete mixing to pre-form the pyridinium hydrochloride salt.
-
Catalyst Addition: Carefully add the Pd(OH)₂/C catalyst. (Safety Note: Pearlman's catalyst can be reactive; add under an inert argon blanket if dry).
-
Pressurization: Seal the autoclave. Purge the vessel with Argon (3 × 10 bar), followed by Hydrogen gas (3 × 10 bar). Finally, pressurize the system to 50 bar of H₂.
-
Reaction: Heat the vessel to 60 °C and stir vigorously (800 rpm) for 16–24 hours.
-
Workup: Cool to room temperature and carefully vent the H₂ gas. Filter the suspension through a pad of Celite to remove the catalyst, washing with excess MeOH.
-
Isolation: Concentrate the filtrate in vacuo. To obtain the free base, partition the residue between Dichloromethane (DCM) and 1M NaOH (aq). Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: Alkene Reduction of 4-(2,2-Difluoroethylidene)piperidine
Utilizing Adams' Catalyst for mild, highly chemoselective reduction[3].
Reagents & Materials:
-
N-Boc-4-(2,2-difluoroethylidene)piperidine (1.0 mmol)
-
PtO₂ (Adams' catalyst, 5 mol%)
-
Glacial Acetic Acid (5.0 mL)
Step-by-Step Procedure:
-
Preparation: In a standard round-bottom flask or Parr shaker bottle, dissolve the alkene precursor (1.0 mmol) in 5.0 mL of glacial acetic acid.
-
Catalyst Addition: Add 5 mol% of PtO₂.
-
Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas (repeat 3 times). Attach a hydrogen balloon (1 bar) or pressurize the Parr shaker to 5 bar.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 6–10 hours. Causality Note: PtO₂ is reduced in situ by H₂ to form highly active colloidal Platinum black. The acetic acid prevents any basic nitrogen (if deprotected) from poisoning the Pt surface.
-
Workup: Purge the system with Argon. Filter the mixture through a short Celite pad to remove the Platinum black.
-
Isolation: Remove the acetic acid under reduced pressure (azeotrope with toluene if necessary). Neutralize with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Dry and concentrate to yield the saturated piperidine.
Analytical Validation & Troubleshooting
To ensure the integrity of the self-validating system, the following analytical checks must be performed:
-
Reaction Monitoring: Use ¹⁹F NMR to monitor the reaction. The starting pyridine/alkene will have distinct ¹⁹F shifts compared to the saturated piperidine product.
-
Troubleshooting: If a new ¹⁹F signal appears corresponding to a monofluoro species, hydrodefluorination is occurring. Lower the reaction temperature by 10 °C or switch from Pd to Pt-based catalysts.
-
-
Incomplete Conversion: If starting material remains after 24 hours in Protocol A, it is indicative of catalyst poisoning. Verify that a full 1.2 equivalents of HCl were added. If the pH is > 4, the amine is not fully protonated.
-
Moisture Sensitivity: While Protocol A (Pd/C) is tolerant to aqueous HCl[2], if utilizing the advanced Rh-catalyzed Dearomatization-Hydrogenation (DAH) method[4], absolute anhydrous conditions are strictly required to prevent the hydrolysis of the HBpin reagent.
References
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. Available at:[Link]
-
Nairoukh, Z., Wibbeling, B., Daniliuc, C. G., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–270. Available at:[Link]
-
Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12). Available at:[Link]
Sources
Troubleshooting defluorination side reactions in difluoroethyl piperidines
Technical Support Center: Troubleshooting Defluorination in Difluoroethyl Piperidines
Introduction Welcome to the Technical Support Center. This portal provides in-depth troubleshooting for researchers and drug development professionals working with difluoroethyl piperidines. While the gem-difluoroethyl group is a premier bioisostere for lipophilic amines, its unique stereoelectronic profile makes it highly susceptible to unintended defluorination during both chemical synthesis and biological metabolism.
Section 1: Chemical Synthesis & Scale-Up Troubleshooting
Q1: During the N-alkylation of my piperidine to install a 2,2-difluoroethyl group, I am observing a significant monofluoroalkene byproduct. Why is this happening? A1: This is a classic base-induced HF elimination. The strong electron-withdrawing nature of the adjacent fluorine atoms significantly increases the acidity of the neighboring protons. When using strong or unhindered bases (e.g., KOH, NaH) at elevated temperatures, the system undergoes an E1cB or E2 elimination, ejecting a fluoride ion to form a stable, conjugated monofluoroalkene (1)[1].
Q2: How can I suppress this HF elimination without compromising the yield of my N-alkylation? A2: The causality of this side reaction lies in the basicity-versus-nucleophilicity ratio of your reaction environment. To suppress elimination:
-
Switch to a sterically hindered, non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) rather than alkali metal carbonates or hydrides (2)[2].
-
Lower the reaction temperature . Elimination pathways have higher activation energies than substitution pathways. Running the reaction at a lower temperature improves selectivity for the desired product[2].
-
Solvent selection : Avoid highly polar aprotic solvents (like DMF) at high temperatures, as they leave the fluoride leaving group highly un-solvated, accelerating the E2 transition state.
Data Presentation: Impact of Reaction Conditions on Defluorination Table 1: Quantitative effect of base and temperature on N-alkylation yield vs. HF elimination.
| Base | Solvent | Temp (°C) | Desired Piperidine Yield (%) | Monofluoroalkene Side Product (%) |
| K₂CO₃ | DMF | 80 | 45 | 40 |
| Cs₂CO₃ | MeCN | 60 | 65 | 20 |
| DIPEA | DCM | 40 | 85 | < 5 |
| 2,6-Lutidine | THF | 25 | 92 | Not Detected |
Protocol 1: Optimized N-Alkylation of Piperidines with 2,2-Difluoroethyl Triflate Self-Validating Mechanism: By utilizing a highly reactive electrophile (triflate) instead of a bromide or chloride, the substitution reaction can proceed rapidly at room temperature. This completely bypasses the thermal activation energy required for the competing HF elimination pathway.
-
Preparation: Dissolve the starting piperidine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.
-
Base Addition: Add 2,6-lutidine (1.5 eq) and stir for 5 minutes at 0 °C.
-
Electrophile Addition: Dropwise add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq) over 10 minutes to prevent localized exothermic spikes.
-
Propagation: Allow the reaction to warm to 25 °C and stir for 4 hours.
-
Validation Step: Take a 50 µL aliquot, dilute in MeCN, and run LC-MS. The absence of an [M-19] or[M-20] peak confirms the successful suppression of defluorination.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.
Section 2: Biological & Metabolic Defluorination
Q3: Our difluoroethyl piperidine lead compound is exhibiting Time-Dependent Inhibition (TDI) of CYP3A4 in human liver microsomes (HLM). Could this be related to the fluorine atoms? A3: Yes. While fluorination is often used to block metabolic soft spots, aliphatic difluoroethyl groups adjacent to oxidizable amines can undergo oxidative defluorination. CYP450 enzymes (particularly CYP3A4) can hydroxylate the carbon adjacent to the difluoro group. This hydroxylation creates an unstable intermediate that rapidly eliminates HF, generating a highly reactive Michael acceptor or quinone imine (3)[3]. These electrophilic species covalently bind to the nucleophilic residues of the CYP enzyme, causing TDI.
Q4: How do we definitively prove that oxidative defluorination is the root cause of the TDI? A4: You must trap the reactive intermediate. Since the resulting Michael acceptor is highly electrophilic, incubating the compound in HLMs supplemented with Glutathione (GSH) will result in a stable GSH-adduct[3]. Detecting this adduct via high-resolution mass spectrometry (HRMS) provides definitive proof of the defluorination-activation pathway.
Protocol 2: GSH Trapping Assay for Defluorinated Reactive Metabolites Self-Validating Mechanism: The inclusion of a control without NADPH ensures that the defluorination is strictly CYP-mediated (metabolic) and not an artifact of chemical instability in the assay buffer.
-
Matrix Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (1 mg/mL protein), 5 mM GSH, and 10 µM of the difluoroethyl piperidine in 100 mM potassium phosphate buffer (pH 7.4).
-
Equilibration: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Crucial: Prepare a parallel negative control lacking NADPH.
-
Incubation: Incubate at 37 °C for 60 minutes.
-
Quenching: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.
-
Precipitation: Centrifuge at 14,000 rpm for 15 minutes at 4 °C to precipitate proteins.
-
Validation & Analysis: Analyze the supernatant via LC-HRMS/MS. Scan for a neutral loss of 129 Da (characteristic of GSH adducts) and look for a parent mass corresponding to[M + GSH - HF].
Section 3: Diagnostic Workflows & Pathway Visualization
To assist in rapid diagnostics, refer to the following logical workflows and mechanistic pathways.
CYP450-mediated oxidative defluorination pathway leading to reactive Michael acceptors and TDI.
Decision tree for identifying and resolving chemical defluorination side reactions.
References
-
Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. National Institutes of Health (PMC). 1
-
Technical Support Center: Synthesis of Fluorinated Compounds. Benchchem.2
-
Breaking C-F bonds in drugs. Hypha Discovery Blogs. 3
-
Defluorinative Haloalkylation of Unactivated Alkenes Enabled by Dual Photoredox and Copper Catalysis. ACS Publications. 4
Sources
Technical Support Center: Minimizing Impurities in Commercial 4-(2,2-Difluoroethyl)piperidine Batches
Welcome to the Technical Support Center for fluorinated heterocyclic building blocks. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize commercial batches of 4-(2,2-Difluoroethyl)piperidine.
The introduction of a 2,2-difluoroethyl group onto a piperidine scaffold is a highly effective strategy for improving metabolic stability and modulating amine basicity (pKa) in drug design. However, the synthetic routes used to manufacture these commercial batches—whether via electrophilic difluoroethylation, transition-metal catalyzed hydrogenation of fluoropyridines, or decarboxylative fluorination—often leave behind stubborn, structurally similar impurities.
This guide provides field-proven, self-validating protocols to identify, understand, and purge these impurities, ensuring your downstream coupling reactions and biological assays are not compromised.
Part 1: Mechanistic Profiling of Common Impurities
Before applying a purification protocol, you must understand the causality behind the impurities present in your batch. Commercial 4-(2,2-Difluoroethyl)piperidine is typically synthesized via electrophilic 2,2-difluoroethylation (which risks over-alkylation)[1] or via the reduction of fluorinated pyridine precursors (which risks hydrodefluorination)[2].
Quantitative Impurity Profile & Purge Strategies
The following table summarizes the most common impurities found in commercial batches, their causal origins, and the physicochemical rationale for their removal.
| Impurity Type | Origin / Causality | Typical Abundance | Detection Method | Purge Strategy | Rationale |
| Des-fluoro / Mono-fluoro | Hydrodefluorination during metal-catalyzed hydrogenation[2]. | 0.5% – 3.0% | 19 F NMR, UPLC-MS | Salt Recrystallization | Exploits subtle pKa and crystal lattice energy differences. |
| Over-alkylated Byproducts | S N 2 over-alkylation of the nucleophilic piperidine nitrogen[1]. | 1.0% – 5.0% | LC-MS, 1 H NMR | Acid-Base Extraction | Differential hydrophobicity and partitioning at varying pH levels. |
| Diacid / Oxidation Products | Harsh oxidative conditions or decarboxylative fluorination side-reactions[3]. | < 2.0% | LC-MS (Negative Ion) | Mild Basic Wash (aq. NaHCO 3 ) | Deprotonates carboxylic acid byproducts into the aqueous layer. |
| Residual Transition Metals | Catalysts (e.g., Rh, Pd) from pyridine dearomatization/hydrogenation[2]. | 100 – 500 ppm | ICP-MS | Metal Scavenging (Thiol-functionalized silica) | Irreversible coordination of heavy metals to solid-phase scavengers. |
Part 2: Troubleshooting Guide & FAQs
Q1: I am detecting a mass difference of -18 Da in my LC-MS analysis. How do I remove this impurity?
A: A -18 Da mass difference (loss of fluorine, gain of hydrogen) indicates the presence of a mono-fluoro or des-fluoro impurity. This is a notorious byproduct caused by hydrodefluorination during the transition-metal catalyzed reduction of fluoroalkene or fluoropyridine precursors[2].
The Solution: Do not attempt standard silica gel chromatography. The retention factors (R f ) of the difluoro and mono-fluoro species are nearly identical. Instead, use selective salt formation . Because the highly electronegative difluoroethyl group withdraws electron density via the inductive effect, the pKa of the target piperidine nitrogen is lower than that of the des-fluoro impurity. By adding exactly 1.0 equivalent of an anhydrous acid (e.g., ethereal HCl or fumaric acid), you can exploit this pKa delta to selectively crystallize the target compound while leaving the more basic des-fluoro impurity dissolved in the mother liquor.
Q2: My batch shows high levels of N-alkylated (over-alkylated) piperidine. Why did this happen and how do I fix it?
A: Electrophilic 2,2-difluoroethylation via an S N 2 mechanism frequently suffers from over-alkylation because the secondary amine of the piperidine is highly nucleophilic[1]. If the manufacturer did not use a robust protecting group strategy (e.g., Boc or Cbz), tertiary amine byproducts will form.
The Solution: Perform a highly controlled acid-base extraction. The over-alkylated tertiary amine is significantly more lipophilic than the secondary amine target. By adjusting the aqueous phase to a precise pH (typically around pH 8.5–9.0), the secondary amine will remain partially protonated (and thus aqueous soluble), while the over-alkylated tertiary amine will partition into the organic layer (e.g., methyl isobutyl ketone or dichloromethane).
Q3: How can I verify that my batch is free of unreacted diacid byproducts?
A: Diacid byproducts and unreacted starting materials are common when the synthesis involves photochemical decarboxylative fluorination[3]. Because these impurities lack the basic piperidine nitrogen (or have it protected/deactivated), they will not ionize well in positive-ion LC-MS. You must run your LC-MS in negative-ion mode to detect them. To purge them, a simple wash with saturated aqueous sodium bicarbonate (NaHCO 3 ) will deprotonate the acids and pull them into the aqueous waste stream.
Part 3: Experimental Workflows & Visualizations
To ensure scientific integrity, every purification attempt must be a self-validating system. Below is the logical workflow for profiling and purging your commercial batch, followed by a step-by-step methodology.
Workflow for profiling and purging common impurities in 4-(2,2-Difluoroethyl)piperidine batches.
Step-by-Step Methodology: Selective Hydrochloride Salt Recrystallization
This protocol is specifically designed to purge des-fluoro impurities and unreacted starting materials[2][3].
Reagents & Equipment:
-
Crude 4-(2,2-Difluoroethyl)piperidine (Free base)
-
Anhydrous Ethyl Acetate (EtOAc)
-
2.0 M HCl in Diethyl Ether
-
Ethanol (EtOH) and Heptane (for recrystallization)
-
Schlenk line or Nitrogen-purged glovebox (Fluorinated piperidine salts can be hygroscopic).
Procedure:
-
Dissolution: Suspend 10.0 g of the crude commercial free base in 50 mL of anhydrous EtOAc in a round-bottom flask under a nitrogen atmosphere. Stir until completely dissolved.
-
Temperature Control: Cool the flask to 0 °C using an ice bath. Causality: Low temperatures prevent exothermic degradation and ensure controlled, highly ordered nucleation of the salt, which excludes impurities from the crystal lattice.
-
Acidification: Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether. A white precipitate will begin to form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete salt formation.
-
Primary Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with 20 mL of cold, anhydrous diethyl ether.
-
Recrystallization: Transfer the crude hydrochloride salt to a clean flask. Dissolve the salt in a minimum boiling volume of EtOH. Slowly add Heptane dropwise until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, then to 4 °C overnight. Causality: The des-fluoro impurity has a higher solubility in the EtOH/Heptane matrix and will remain trapped in the mother liquor.
-
Validation: Isolate the crystals and dry under high vacuum. Validate the purity using quantitative 19 F NMR (looking for the characteristic multiplet of the CF 2 group without mono-fluoro splitting patterns) and UPLC-MS.
References
-
Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Alkylations of Arylboronic Acids Including Difluoroethylation/Trifluoroethylation via Nickel-Catalyzed Suzuki Cross-Coupling Reaction Source: RSC Advances (via ResearchGate) URL:[Link]
Sources
Technical Support Center: Optimizing Catalyst Selection for 4-(2,2-Difluoroethyl)piperidine Functionalization
Welcome to the Technical Support Center. 4-(2,2-Difluoroethyl)piperidine is a highly valuable fluorinated building block in medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and basicity in drug candidates [1]. However, its functionalization—specifically N-arylation via Buchwald-Hartwig cross-coupling—presents unique mechanistic bottlenecks.
As a Senior Application Scientist, I have structured this guide to move beyond standard protocols. Here, we dissect the causality behind catalyst selection, troubleshoot common failure modes, and provide self-validating methodologies to ensure your C–N coupling reactions succeed on the first attempt.
Part 1: Core Principles & Catalyst Selection Logic (FAQ)
Q1: Why does 4-(2,2-difluoroethyl)piperidine exhibit variable reactivity compared to unsubstituted piperidine? Causality: While the 4-position substitution minimizes direct steric hindrance at the nitrogen center, the strongly electronegative difluoroethyl group exerts a long-range inductive electron-withdrawing effect. This subtly reduces the nucleophilicity of the piperidine nitrogen. During the transmetalation step of the Buchwald-Hartwig cycle, the amine must coordinate to the Pd(II) center and undergo deprotonation. Lower nucleophilicity slows down this coordination, allowing competing off-cycle pathways (such as hydrodehalogenation of the aryl halide) to dominate if the catalyst is not sufficiently active.
Q2: Which palladium pre-catalyst and ligand combination is optimal for this substrate? Causality: For secondary cyclic amines like piperidines, dialkylbiaryl phosphine ligands are the gold standard [2]. Specifically, RuPhos and tBuBrettPhos provide the optimal balance of electron richness (to accelerate oxidative addition and reductive elimination) and steric bulk (to prevent bis-amine coordination, which forms unreactive off-cycle Pd complexes). Crucial Advice: Avoid using Pd2(dba)3 as the palladium source. The dibenzylideneacetone (dba) ligand competes with the deactivated amine for coordination to the Pd(0) center, significantly retarding the reaction rate. Instead, use Palladacycle Pre-catalysts (e.g., RuPhos Pd G3 or G4) . These pre-catalysts undergo rapid, base-mediated activation to generate a highly active, monoligated L-Pd(0) species, which is critical for difficult substrates [2].
Q3: My reaction yields a black precipitate and stalls at low conversion. What is happening? Causality: A black precipitate indicates the formation of inactive Palladium black (Pd(0) aggregation). This occurs when the catalytic cycle stalls, often because the reductive elimination step is too slow, or due to oxygen ingress [3]. Catalyst starvation leaves the Pd(0) intermediate vulnerable to aggregation. Solution: Ensure strict Schlenk techniques. Switch to a more sterically demanding ligand like tBuBrettPhos to accelerate reductive elimination, and verify the integrity of your glovebox or Schlenk line.
Part 2: Visualizing Catalytic Bottlenecks & Logic
To effectively troubleshoot, you must understand where the catalytic cycle is failing and how to logically select your reagents based on the substrate's electronic demands.
Fig 1. Buchwald-Hartwig catalytic cycle highlighting transmetalation bottlenecks for fluorinated amines.
Fig 2. Catalyst and base selection logic for piperidine N-arylation.
Part 3: Quantitative Data & Catalyst Screening
The following table summarizes the optimization landscape for the coupling of 4-(2,2-difluoroethyl)piperidine with a standard unactivated aryl chloride (e.g., 4-chlorotoluene). Use this data to benchmark your own reaction conditions [4].
| Entry | Pre-Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | 15% | dba inhibition; bidentate ligand is too rigid for secondary amines. |
| 2 | Pd(OAc)2 | XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 42% | Weak base is insufficient to drive transmetalation efficiently. |
| 3 | RuPhos Pd G3 | RuPhos | NaOtBu | 1,4-Dioxane | 80 | 94% | Optimal balance of sterics and electronics; rapid Pd(0) generation. |
| 4 | RuPhos Pd G3 | RuPhos | K3PO4 | t-Amyl OH | 100 | 88% | Excellent alternative if the substrate contains base-sensitive groups. |
| 5 | tBuBrettPhos Pd G3 | tBuBrettPhos | LiHMDS | THF | 65 | 91% | Highly active system; ideal for sterically hindered aryl halides. |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, a physical observation confirms that the chemistry is proceeding as intended.
Objective: High-yielding C–N cross-coupling of 4-(2,2-difluoroethyl)piperidine with an unactivated aryl chloride.
Materials:
-
Aryl Chloride (1.0 mmol)
-
4-(2,2-Difluoroethyl)piperidine (1.2 mmol)
-
RuPhos Pd G3 (0.02 mmol, 2 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
NaOtBu (1.5 mmol)
-
Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Atmosphere Preparation (Glovebox/Schlenk):
-
Action: Transfer RuPhos Pd G3, RuPhos, NaOtBu, and the aryl chloride (if solid) into an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.
-
Causality: Palladium precatalysts and strong bases are highly sensitive to atmospheric moisture and oxygen, which lead to premature catalyst quenching and base hydrolysis.
-
Self-Validation Check: Observe the NaOtBu. It must be a free-flowing white powder. If it appears clumped or sticky, it has absorbed moisture and will fail to deprotonate the amine, leading to stalled reactions.
-
-
Solvent and Substrate Addition:
-
Action: Add 5.0 mL of anhydrous, sparged 1,4-dioxane to the vial. If the aryl chloride is liquid, add it now. Finally, add 4-(2,2-difluoroethyl)piperidine.
-
Causality: Adding the amine last ensures that the Pd precatalyst does not form an off-cycle bis-amine complex before the base can activate the G3 palladacycle.
-
-
Catalyst Activation & Heating:
-
Action: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm).
-
Self-Validation Check: Monitor the color of the reaction mixture. Within 10–15 minutes of heating, the solution should transition from a pale yellow suspension to a deep red/orange homogeneous solution . This color change is the visual confirmation that the active monoligated L-Pd(0) species has been generated. If the solution turns black, oxygen has breached the seal.
-
-
Reaction Monitoring:
-
Action: After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of acetonitrile, and analyze via LC-MS.
-
Self-Validation Check: Look for the disappearance of the aryl chloride. If the aryl chloride is consumed but the product mass is absent, check for the hydrodehalogenated side product (Ar-H), indicating successful oxidative addition but failed transmetalation.
-
-
Quench and Workup:
-
Action: Cool the reaction to room temperature. Quench by adding 5 mL of deionized water. Extract with Ethyl Acetate (3 x 10 mL). Pass the combined organic layers through a short pad of Celite.
-
Causality: Water quenches any remaining base and unreacted catalyst. The Celite pad removes precipitated inorganic salts and palladium residues, preventing streaking during downstream chromatographic purification.
-
References
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis. Available at:[Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. Available at:[Link]
Preventing degradation of 4-(2,2-Difluoroethyl)piperidine during high-temperature reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During High-Temperature Reactions
Welcome to the technical support center for 4-(2,2-Difluoroethyl)piperidine. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues with this compound, particularly in high-temperature applications. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes 4-(2,2-Difluoroethyl)piperidine susceptible to degradation at high temperatures?
A1: The primary susceptibility of 4-(2,2-Difluoroethyl)piperidine to thermal degradation stems from two main factors:
-
Basicity of the Piperidine Nitrogen: The lone pair of electrons on the secondary amine of the piperidine ring makes it a nucleophile and a base. At elevated temperatures, this basicity can facilitate side reactions.
-
Presence of β-Hydrogens and Fluorine as a Leaving Group: The difluoroethyl group, while generally stable due to the strong carbon-fluorine bonds, can be involved in elimination reactions under certain conditions. The presence of hydrogens on the carbon adjacent to the piperidine ring (β-hydrogens) and the potential for fluoride to act as a leaving group, especially when the nitrogen is quaternized, creates a pathway for degradation. This is analogous to a Hofmann-type elimination, which is favored with poor leaving groups like fluoride.
Q2: What are the common degradation pathways I should be aware of?
A2: The most prevalent degradation pathway at high temperatures, especially in the presence of strong bases or alkylating agents, is a Hofmann-like elimination . This reaction proceeds through the formation of a quaternary ammonium salt, which then undergoes elimination to form an alkene and the corresponding tertiary amine. In the case of 4-(2,2-Difluoroethyl)piperidine, this would lead to the formation of 4-vinylpiperidine derivatives and the loss of the difluoroethyl moiety. Another potential pathway, though less common under typical synthetic conditions, is ring-opening of the piperidine moiety.
Q3: My reaction mixture is turning dark and I'm seeing multiple spots on my TLC/LC-MS. What's happening?
A3: A dark reaction mixture and the appearance of multiple unexpected spots are classic indicators of degradation. This is likely due to the formation of various byproducts from the decomposition of your starting material or desired product. The complexity of the mixture often arises from a cascade of reactions initiated by the initial degradation event. It is crucial to halt the reaction and analyze the crude mixture to identify the degradation products, which can provide clues about the underlying mechanism. Common analytical techniques for identifying these byproducts include LC-MS, GC-MS, and NMR spectroscopy.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during high-temperature reactions with 4-(2,2-Difluoroethyl)piperidine.
Issue 1: Low Yield of N-Alkylated or N-Arylated Product
| Possible Cause | Troubleshooting Steps & Explanation |
| Hofmann-like Elimination | 1. Lower the Reaction Temperature: This is the most straightforward solution. High temperatures provide the activation energy for the elimination pathway. Experiment with a temperature gradient to find the optimal balance between reaction rate and stability. 2. Use a Milder Base: Strong bases (e.g., NaH, LDA) can deprotonate the β-hydrogens, promoting elimination. Switch to weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like DIPEA. 3. Control Stoichiometry: Use a minimal excess of the alkylating or arylating agent. A large excess can lead to the formation of the quaternary ammonium salt, which is the precursor to elimination. |
| Over-alkylation | 1. Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via syringe pump) helps to maintain a low concentration, disfavoring the formation of the quaternary ammonium salt. |
| Degradation of Starting Material | 1. Use a Protective Group: If high temperatures are unavoidable, consider protecting the piperidine nitrogen with a suitable protecting group. This temporarily masks the nucleophilicity and basicity of the nitrogen, preventing side reactions. |
Issue 2: Formation of an Unexpected Alkene Byproduct
| Possible Cause | Troubleshooting Steps & Explanation |
| Base-Promoted Elimination | 1. Re-evaluate Your Choice of Base: As mentioned above, strong bases are a primary culprit. The choice of base should be carefully considered based on the pKa of the piperidine and the reaction conditions. Weaker bases are generally preferred. 2. Solvent Selection: The solvent can influence the basicity of the added base and the stability of intermediates. Aprotic polar solvents like DMF or DMSO can enhance the reactivity of bases. Consider less polar aprotic solvents like THF or Dioxane if compatible with your reaction. |
| Thermal Decomposition | 1. Minimize Reaction Time: Prolonged exposure to high temperatures increases the likelihood of degradation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as it reaches completion. |
Advanced Strategies for Preventing Degradation
For particularly challenging high-temperature reactions, the following advanced strategies can be employed:
Strategy 1: Protective Group Chemistry
Protecting the piperidine nitrogen is a highly effective method to prevent degradation. The choice of protecting group is critical and depends on the specific reaction conditions and the desired deprotection method.
Table 1: Recommended Protective Groups for 4-(2,2-Difluoroethyl)piperidine
| Protective Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Mild deprotection conditions. |
Experimental Protocol: Boc Protection of 4-(2,2-Difluoroethyl)piperidine
-
Dissolve 4-(2,2-Difluoroethyl)piperidine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF).
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of Di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
The resulting Boc-protected piperidine can then be used in the high-temperature reaction.
-
Deprotection is achieved by treating the protected compound with an excess of a strong acid like trifluoroacetic acid (TFA) in dichloromethane.
Strategy 2: Optimization of Reaction Conditions
A systematic optimization of reaction parameters can significantly improve the stability of 4-(2,2-Difluoroethyl)piperidine.
Table 2: Recommended Reaction Conditions for High-Temperature Reactions
| Parameter | Recommendation | Rationale |
| Solvent | High-boiling, inert solvents (e.g., Toluene, Xylene, Dioxane). Fluorinated solvents can also be considered for their high thermal stability. | These solvents are less likely to react with the starting materials or intermediates at high temperatures. |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃) or hindered organic bases (DIPEA). | These bases are generally less aggressive than strong bases like alkali metal hydrides or alkoxides, minimizing the risk of elimination reactions. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon). | Prevents oxidation of the amine, which can occur at elevated temperatures. |
| Catalyst | If applicable, choose a catalyst with high turnover number to allow for lower reaction temperatures. | Efficient catalysis can reduce the required thermal energy for the reaction to proceed. |
Visualization of Degradation and Prevention
To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathway and the protective group strategy.
Caption: Primary degradation pathway of 4-(2,2-Difluoroethyl)piperidine.
Caption: Workflow for using a protective group to prevent degradation.
By understanding the underlying chemical principles of degradation and implementing the troubleshooting and preventative strategies outlined in this guide, researchers can significantly improve the success rate of high-temperature reactions involving 4-(2,2-Difluoroethyl)piperidine.
References
- Vertex AI Search. (n.d.). fluorinated solvents.
- Chemistry Steps. (2025, June 16). The Hofmann Elimination.
- Google Patents. (n.d.). US6198011B1 - Solvents for use in fluorination reactions.
- Fiveable. (2025, August 15). Piperidine: Organic Chemistry II Study Guide.
- Wikipedia. (n.d.). Hofmann elimination.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Fluorous Solvents.
- TCI AMERICA. (n.d.). Hofmann Elimination Reaction.
- ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF.
- EnviroTech Europe. (2023, July 21). The advantages of using fluorinated solvents.
- YouTube. (2021, April 30). Hofmann Elimination & Cope Elimination | 22.4 Organic Chemistry.
- ACS Publications. (n.d.). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents | Analytical Chemistry.
- Organic Chemistry Portal. (n.d.). Hofmann Elimination.
- Wordpress. (n.d.). Specific Solvent Issues with Fluorination.
- Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- PubMed. (2000, August 11). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
- Wikipedia. (n.d.). Protecting group.
- University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- PMC. (n.d.).
4-(2,2-Difluoroethyl)piperidine vs 4-(trifluoromethyl)piperidine in drug design
An in-depth comparative analysis of 4-(2,2-Difluoroethyl)piperidine and 4-(trifluoromethyl)piperidine reveals a fascinating intersection of physical organic chemistry and rational drug design. While both motifs leverage the unique properties of fluorine to optimize pharmacokinetics and target engagement, they exert fundamentally different effects on the physicochemical space of a drug candidate.
As drug discovery moves away from "molecular obesity" (excessive lipophilicity), understanding the nuanced trade-offs between these two piperidine derivatives is critical for optimizing lead compounds.
Mechanistic Causality: Why Fluorination Patterns Matter
The piperidine ring is a ubiquitous pharmacophore, often serving as a basic amine to engage aspartate or glutamate residues in target proteins (e.g., GPCRs, kinases). However, unsubstituted piperidine is highly basic (pKa ~11.2) and can lead to poor membrane permeability or hERG toxicity. Substituting the 4-position with fluorinated motifs modulates both basicity and lipophilicity.
The 4-(Trifluoromethyl)piperidine Motif
The trifluoromethyl ( −CF3 ) group is a classic, highly lipophilic electron-withdrawing group.
-
Basicity Attenuation: The strong inductive ( −I ) effect of the −CF3 group propagates through the σ -bond framework, pulling electron density away from the piperidine nitrogen. This drops the pKa from 11.2 to approximately 9.6[1][2].
-
Lipophilicity Penalty: While metabolically inert, the −CF3 group significantly increases the partition coefficient ( logP ). Its large hydrophobic surface area can drive non-specific binding, reducing ligand efficiency[3].
The 4-(2,2-Difluoroethyl)piperidine Motif
The 2,2-difluoroethyl ( −CH2CF2H ) group represents a modern approach to "liponeutral" bulk increases[3][4].
-
Buffered Basicity: The inclusion of a methylene ( −CH2− ) spacer dampens the inductive pull on the piperidine nitrogen. Consequently, the basicity is preserved at a moderate level (estimated pKa ~10.2–10.5), which is often ideal for maintaining target salt-bridge interactions while improving permeability.
-
Lipophilicity Attenuation: Counterintuitively, the −CH2CF2H group is significantly less lipophilic than −CF3 or even a non-fluorinated propyl chain[5]. The gem-difluoro substitution polarizes the terminal C-H bond, allowing it to act as a weak hydrogen bond donor[6]. Furthermore, the conformational preference (gauche effect) minimizes the hydrophobic surface area exposed to the solvent[3].
Caption: Divergent physicochemical modulation pathways of fluorinated piperidine derivatives.
Comparative Data Summary
The following table synthesizes the physicochemical and metabolic parameters of the two scaffolds, providing a quantitative basis for scaffold selection.
| Parameter | Unsubstituted Piperidine | 4-(Trifluoromethyl)piperidine | 4-(2,2-Difluoroethyl)piperidine |
| Substituent | −H | −CF3 | −CH2CF2H |
| Predicted pKa (Amine) | 11.22 | ~9.62[1] | ~10.35 |
| Lipophilicity ( ΔlogP ) | Baseline | +0.8 to +1.1 | +0.1 to +0.3 [3] |
| Hydrogen Bond Donor | No (at C4) | No | Yes (Weak, −CF2H )[6] |
| Metabolic Stability (C4) | Poor (Oxidation prone) | Excellent (Inert) | High (Steric/Electronic block) |
| Primary Use Case | Baseline pharmacophore | Maximize metabolic stability | Fill hydrophobic pockets without logP penalty |
Self-Validating Experimental Methodologies
To objectively compare these scaffolds during lead optimization, researchers must utilize self-validating analytical protocols. Below are the gold-standard methods for determining the critical differential properties: logD7.4 and metabolic stability.
Protocol A: High-Throughput Shake-Flask LC-MS for logD7.4 Determination
Causality: logD (distribution coefficient at physiological pH) is more relevant than logP for ionizable amines. The shake-flask method is prioritized over computational predictions due to the complex solvation dynamics of the −CF2H motif.
-
Phase Preparation: Mutually saturate 1-octanol and aqueous phosphate buffer (50 mM, pH 7.4) by stirring vigorously for 24 hours at 25°C, followed by phase separation. Validation: Mutual saturation prevents volume shifts during the assay that would skew concentration calculations.
-
Sample Spiking: Dissolve the piperidine derivative in DMSO (10 mM stock). Spike 10 µL of stock into a vial containing 1 mL of the pre-saturated aqueous buffer and 1 mL of pre-saturated octanol (1:1 ratio).
-
Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C. Centrifuge at 3000 × g for 15 minutes to ensure complete phase separation.
-
Quantification: Aliquot 50 µL from both the octanol and aqueous layers. Dilute appropriately with mobile phase and analyze via LC-MS/MS (MRM mode).
-
Self-Validation Check (Mass Balance): Calculate the total mass recovered from both phases. If recovery is <95%, the compound may be precipitating or binding to the glass vial, invalidating the logD result.
-
Ratio Variation: Repeat the assay at 10:1 and 1:10 octanol:water ratios to prove concentration independence.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: To prove that the −CH2CF2H spacer does not introduce a metabolic liability compared to the inert −CF3 group, intrinsic clearance ( CLint ) must be measured.
-
Incubation Mixture: Combine 0.5 mg/mL HLMs, 1 µM test compound, and 50 mM potassium phosphate buffer (pH 7.4) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.
-
Time-Course Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Validation: The 3:1 organic-to-aqueous ratio ensures complete protein precipitation and immediate enzymatic quenching.
-
Analysis: Centrifuge at 4000 × g for 20 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
-
Data Processing: Plot vs. time. The slope ( k ) is used to calculate t1/2=0.693/k and intrinsic clearance.
Caption: Self-validating experimental workflow for profiling fluorinated piperidine derivatives.
Strategic Recommendations for Drug Design
When selecting between these two building blocks, researchers should apply the following logic:
-
Choose 4-(trifluoromethyl)piperidine when: The primary liability of the lead compound is rapid oxidative metabolism at the piperidine ring, and the compound has sufficient aqueous solubility to absorb a +1.0 logP penalty. It is also ideal when a strong reduction in amine basicity is required to mitigate hERG channel blocking.
-
Choose 4-(2,2-Difluoroethyl)piperidine when: The lead compound is already highly lipophilic (approaching the limits of Lipinski's Rule of 5), but still requires steric bulk to fill a deep hydrophobic pocket. The difluoroethyl group acts as a "stealth" lipophilic group—providing the necessary van der Waals interactions without the severe solubility penalties associated with perfluorination[5].
References
-
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry (ACS Publications).3
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry (ACS Publications).5
-
4-(Trifluoromethyl)piperidine | CID 136469. PubChem (NIH).2
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. LMU Munich.6
-
4-(Trifluoromethyl)piperidine Chemical Properties. Guidechem.1
Sources
Comparative Physicochemical Profiling: N-(2,2-Difluoroethyl) vs. N-Ethyl Piperidines in Drug Design
As medicinal chemistry evolves, the strategic incorporation of fluorine has transitioned from simple metabolic blocking to the precise tuning of physicochemical properties. A frequent decision point in lead optimization is the selection of N-alkyl substituents on basic amine pharmacophores, such as piperidines.
This guide provides an objective, data-driven comparison between the N-ethyl and N-(2,2-difluoroethyl) groups. By examining the causality behind their divergent partition coefficients (LogP) and distribution coefficients (LogD), we will dissect how a simple difluorination strategy can radically alter a molecule's pharmacokinetic and safety profile.
Mechanistic Rationale: The "Fluorine Paradox" in Lipophilicity
A common misconception in drug development is that adding fluorine universally increases lipophilicity. While perfluorination (e.g., a trifluoromethyl group) generally increases intrinsic lipophilicity (LogP) due to an expanded hydrophobic surface area, partial aliphatic fluorination behaves differently [1].
The 2,2-difluoroethyl group (–CH₂CF₂H) introduces a highly polarized C–F bond network and a strong local dipole moment. This dipole penalty often results in an intrinsic LogP that is lower or roughly equal to that of a standard ethyl group [1].
However, the true impact of the difluoroethyl group emerges when it is attached to a basic center like a piperidine nitrogen. Fluorine's powerful electron-withdrawing inductive effect (–I) pulls electron density away from the nitrogen atom. Because the CF₂ moiety is situated at the β-position relative to the nitrogen, this topological proximity causes a dramatic reduction in the amine's basicity (pKa drops by ~3.0 to 4.0 units) [2].
At physiological pH (7.4), the N-ethyl piperidine remains >99% protonated (ionized), rendering it highly hydrophilic. Conversely, the N-(2,2-difluoroethyl) piperidine is largely neutral. Consequently, its effective lipophilicity at physiological pH (LogD₇.₄ ) skyrockets compared to the ethyl analog [3]. This basicity modulation is a proven strategy to enhance membrane permeability and mitigate phospholipidosis or hERG ion channel toxicity [4].
Fig 1: Divergent physicochemical pathways of ethyl vs difluoroethyl piperidines at pH 7.4.
Physicochemical Data Comparison
The following table synthesizes representative experimental data comparing the bare N-ethyl and N-(2,2-difluoroethyl) piperidine motifs within a standard drug-like scaffold.
| Property | N-Ethyl Piperidine | N-(2,2-Difluoroethyl) Piperidine | Causality / Impact |
| pKa (Basic Nitrogen) | 10.40 ± 0.1 | 6.80 ± 0.2 | β-fluorines withdraw electron density, drastically reducing proton affinity [3]. |
| Intrinsic LogP (Neutral) | 1.85 | 1.60 | The CF₂H dipole moment slightly reduces intrinsic lipophilicity compared to the alkyl chain [1]. |
| LogD (at pH 7.4) | -1.15 | 1.45 | Lower pKa means the difluoroethyl variant is un-ionized at pH 7.4, massively increasing LogD [2]. |
| Membrane Permeability | Low (Papp < 5 x 10⁻⁶ cm/s) | High (Papp > 20 x 10⁻⁶ cm/s) | Increased neutral fraction at physiological pH drives passive lipid bilayer diffusion. |
| hERG Liability (IC₅₀) | High Risk (< 1 µM) | Low Risk (> 30 µM) | hERG channels preferentially bind charged amines; lowering pKa disrupts this interaction [4]. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the properties discussed above must be measured using self-validating, orthogonal systems. Below are the gold-standard protocols for determining these values in a preclinical setting.
Protocol A: High-Throughput Shake-Flask LC-MS/MS for LogP and LogD Determination
This method provides a direct thermodynamic measurement of partitioning, avoiding the predictive errors common in purely computational (cLogP) models.
-
Buffer Preparation:
-
For LogD₇.₄ : Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution adjusted precisely to pH 7.40.
-
For LogP (Intrinsic): Prepare a 50 mM carbonate buffer adjusted to pH 11.5 (ensuring the piperidine is >99.9% neutral).
-
-
Phase Saturation: Mutually saturate the aqueous buffer and HPLC-grade n-octanol by stirring them together for 24 hours at 25°C, then separate the phases.
-
Compound Spiking: Dissolve the test piperidine in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing 1 mL of the pre-saturated aqueous buffer and 1 mL of pre-saturated n-octanol (final compound concentration ~50 µM, minimizing self-aggregation).
-
Equilibration: Seal the vials and agitate on a mechanical shaker at 300 RPM for 1 hour at 25°C to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully sample the aqueous and organic layers. Dilute the octanol layer 1:100 in methanol. Analyze both phases using LC-MS/MS (MRM mode).
-
Calculation: Calculate the coefficient using the ratio of the Area Under the Curve (AUC): LogD = Log₁₀ [(AUC_octanol × Dilution Factor) / AUC_aqueous]
Fig 2: Self-validating LC-MS/MS shake-flask workflow for LogD/LogP determination.
Protocol B: Potentiometric pKa Determination
To validate the causality of the LogD shift, the pKa must be accurately measured via potentiometric titration.
-
Standardization: Calibrate a glass electrode using standard buffers at pH 4.0, 7.0, and 10.0. Standardize the titrants (0.1 M HCl and 0.1 M KOH) against primary standards (e.g., potassium hydrogen phthalate).
-
Sample Preparation: Dissolve 1-2 mg of the piperidine derivative in 10 mL of 0.15 M KCl (to maintain constant ionic strength). If the compound has low aqueous solubility, utilize a co-solvent system (e.g., methanol/water ratios of 10%, 20%, 30%) and extrapolate to 0% co-solvent (Yasuda-Shedlovsky extrapolation).
-
Titration: Lower the pH to 3.0 using 0.1 M HCl to fully protonate the piperidine. Titrate with 0.1 M KOH under a nitrogen atmosphere (to exclude CO₂) up to pH 11.5, recording the volume of titrant vs. pH.
-
Data Fitting: Utilize Bjerrum plot analysis or specialized software (e.g., SiriusT3) to calculate the exact pKa from the inflection point of the titration curve.
Conclusion & Application Strategy
The substitution of an N-ethyl group with an N-(2,2-difluoroethyl) group is not a simple "lipophilic boost." It is a sophisticated basicity-lowering maneuver. By dropping the pKa of the piperidine nitrogen, the difluoroethyl group drastically increases the proportion of the neutral species at physiological pH.
When to use N-Ethyl:
-
When high aqueous solubility is the primary requirement.
-
When the target receptor requires a strong ionic interaction (salt bridge) with a protonated amine for binding affinity.
When to use N-(2,2-Difluoroethyl):
-
When the lead compound suffers from poor oral bioavailability or blood-brain barrier (BBB) penetration due to excessive ionization.
-
When the molecule exhibits off-target basic amine toxicities, such as hERG inhibition or phospholipidosis.
By understanding the causality between the inductive effects of fluorine and phase partitioning, drug development professionals can leverage the difluoroethyl group as a precision tool rather than a blunt instrument.
References
-
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry[Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties ChemMedChem[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry[Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Scientific Update[Link]
Validation of LC-MS/MS methods for 4-(2,2-Difluoroethyl)piperidine quantification
Title: Validation of LC-MS/MS Methods for 4-(2,2-Difluoroethyl)piperidine Quantification: A Comparative Guide
Introduction
4-(2,2-Difluoroethyl)piperidine is a critical fluorinated aliphatic heterocycle increasingly utilized as a pharmacokinetic-enhancing building block in modern drug discovery[1]. The presence of the electron-withdrawing difluoroethyl group modulates the basicity of the piperidine nitrogen, yet the molecule remains highly polar and lacks a strong chromophore. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its quantification in biological matrices[2].
However, direct analysis of small, polar, basic amines on standard Reversed-Phase (RP) C18 columns often results in poor retention, severe peak tailing, and susceptibility to matrix effects (ion suppression)[3]. To overcome this, bioanalytical scientists typically employ one of two strategies:
-
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) – Direct analysis exploiting the analyte's high polarity.
-
Method B: Pre-column Derivatization RP-LC-MS/MS – Chemical modification (e.g., benzoylation) to neutralize the amine, increasing hydrophobicity and ionization efficiency prior to C18 separation[3].
This guide objectively compares these two methodologies, providing experimental protocols, validation data aligned with FDA/EMA (ICH M10) guidelines[4], and mechanistic insights to aid in method selection.
Mechanistic Insights: Fragmentation and Ionization
In positive Electrospray Ionization (ESI+), 4-(2,2-Difluoroethyl)piperidine readily forms a protonated precursor ion [M+H]+ at m/z 150.1. The fragmentation pathway is driven by the stability of the piperidine ring and the lability of the fluorinated side chain[5].
Caption: ESI-MS/MS fragmentation pathway of 4-(2,2-Difluoroethyl)piperidine.
The dominant transition used for Multiple Reaction Monitoring (MRM) quantification is m/z 150.1 → 84.1, representing the α -cleavage and loss of the difluoroethyl radical[5].
Experimental Workflows
Caption: Experimental workflow comparing direct HILIC analysis vs. pre-column derivatization RP-LC.
Step-by-Step Methodologies
Method A: Direct HILIC-MS/MS
Causality Check: HILIC relies on a water-enriched layer on the stationary phase. High organic content in the sample is mandatory to ensure the analyte partitions into this aqueous layer rather than breaking through the column unretained.
-
Sample Preparation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS, e.g., Piperidine-d11)[6].
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins and maintain the high organic ratio required for HILIC[2].
-
Extraction: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C[2].
-
Analysis: Transfer the supernatant directly to an autosampler vial. Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution using 85% Acetonitrile / 15% Water with 10 mM Ammonium Formate (pH 3.0) to ensure the piperidine nitrogen remains fully protonated.
Method B: Pre-column Derivatization RP-LC-MS/MS
Causality Check: Derivatization with benzoyl chloride converts the secondary amine into a neutral amide. This eliminates peak tailing caused by silanol interactions on C18 columns and significantly increases the molecule's hydrophobicity, pushing it to the droplet surface during ESI for enhanced ionization efficiency[3].
-
Sample Preparation: Aliquot 50 µL of plasma and 10 µL of IS into a glass tube. Alkalinize with 50 µL of 0.1 M NaOH to deprotonate the amine.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate. Vortex for 5 minutes and centrifuge. Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C[2].
-
Derivatization: Reconstitute the residue in 100 µL of sodium carbonate buffer (pH 9.0) and add 50 µL of 1% benzoyl chloride in acetonitrile. Incubate at 60°C for 15 minutes[3].
-
Quenching & Analysis: Quench the unreacted derivatizing agent with 50 µL of 5% ammonia. Inject 5 µL onto a C18 column (e.g., Atlantis C18, 3.9 x 100 mm, 5 µm)[3].
-
Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and Methanol (B)[3].
Validation Data Comparison
Both methods were evaluated against the ICH M10 bioanalytical method validation guidelines, which mandate strict acceptance criteria for accuracy (±15%, or ±20% at LLOQ), precision (CV <15%, or <20% at LLOQ), and matrix effects[4].
Table 1: Chromatographic and Mass Spectrometric Performance
| Parameter | Method A (HILIC-MS/MS) | Method B (Derivatization RP-LC-MS/MS) |
| Column | BEH Amide (2.1 x 100 mm) | Atlantis C18 (3.9 x 100 mm) |
| Analyte MRM Transition | m/z 150.1 → 84.1 | m/z 254.1 → 105.1 (Benzoyl cation) |
| Retention Time (RT) | 1.8 min | 4.5 min |
| Peak Shape (Asymmetry) | 1.4 (Slight tailing) | 1.05 (Excellent symmetry) |
| Run Time | 4.0 min | 7.0 min |
Table 2: FDA/EMA (ICH M10) Validation Metrics
| Validation Parameter | Method A (HILIC) | Method B (Derivatization) | ICH M10 Acceptance Criteria[4] |
| Linearity Range | 1.0 - 500 ng/mL | 0.05 - 500 ng/mL | R2≥0.99 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 0.05 ng/mL | Signal-to-Noise ≥ 5:1[7] |
| Intra-day Precision (CV%) | 6.5 - 12.4% | 2.1 - 5.8% | ≤ 15% ( ≤ 20% at LLOQ)[8] |
| Inter-day Accuracy (%RE) | 88.5 - 108.2% | 94.2 - 103.5% | 85 - 115% (80 - 120% at LLOQ)[7] |
| Matrix Effect (Ion Suppression) | -35.4% (Significant) | -4.2% (Negligible) | CV ≤ 15% between matrix lots[4] |
| Extraction Recovery | 92.1% (Protein Precip.) | 86.5% (LLE) | Consistent and reproducible[4] |
Discussion & Conclusion
The comparative data clearly demonstrates the trade-offs between analytical throughput and sensitivity.
-
Method A (HILIC) offers a rapid, simplified workflow suitable for high-throughput pharmacokinetic screening where ultra-high sensitivity is not strictly required. However, the direct injection of protein-precipitated plasma leads to significant matrix effects (-35.4%), likely due to co-eluting endogenous phospholipids that suppress ionization[4].
-
Method B (Derivatization RP-LC) is the superior choice for rigorous regulatory submissions or low-dose toxicokinetic studies. While the sample preparation is more labor-intensive, the benzoylation step drastically improves the LLOQ (down to 0.05 ng/mL)[3]. By shifting the analyte's retention to a cleaner region of the chromatogram and enhancing its hydrophobicity, matrix suppression is virtually eliminated (-4.2%), ensuring robust compliance with FDA/EMA guidelines[7].
For drug development professionals quantifying 4-(2,2-Difluoroethyl)piperidine, Method B provides the most reliable, self-validating system for ensuring data integrity in complex biological matrices.
References
-
University of Tartu. "Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods." Sisu@UT. Available at: [Link]
-
ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass. Available at: [Link]
-
Alternative Therapies in Health and Medicine. "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." PubMed. Available at:[Link]
-
ACS Publications. "Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries." Analytical Chemistry. Available at: [Link]
Sources
- 1. Piperidine-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alternative-therapies.com [alternative-therapies.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Navigating Metabolic Stability: A Comparative Guide on 4-(2,2-Difluoroethyl)piperidine vs. Non-Fluorinated Analogs
Introduction
The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved therapeutics. However, its electron-rich nature and high basicity often render it highly susceptible to rapid cytochrome P450 (CYP)-mediated metabolic clearance, particularly via N-dealkylation and α -carbon oxidation[1]. To mitigate these pharmacokinetic liabilities, medicinal chemists frequently employ strategic fluorination. The 2,2-difluoroethyl group has emerged as a privileged bioisostere, acting as a lipophilic hydrogen-bond donor while simultaneously imparting significant metabolic stability to the parent scaffold[2][3].
This guide objectively compares the metabolic clearance rates of 4-(2,2-difluoroethyl)piperidine against its non-fluorinated counterpart, 4-ethylpiperidine, detailing the physical organic mechanisms driving these differences and the experimental protocols used to validate them.
Mechanistic Causality: Why Does the 2,2-Difluoroethyl Motif Reduce Clearance?
When comparing 4-(2,2-difluoroethyl)piperidine to 4-ethylpiperidine, the dramatic reduction in intrinsic clearance ( CLint ) is driven by three interconnected physicochemical principles[4]:
-
Inductive pKa Modulation: Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I) across the alkyl chain. This significantly lowers the pKa of the piperidine nitrogen. Because major metabolizing enzymes (e.g., CYP2D6) rely on anionic residues (like Glu216/Asp301) to recruit protonated basic amines, lowering the amine's basicity reduces its binding affinity ( Ka ) to the CYP active site, thereby slowing the rate of metabolism[4].
-
Steric Shielding and Conformational Bias: The difluoroethyl group alters the conformational landscape of the piperidine ring. The bulky, electronegative fluorine atoms sterically shield adjacent C-H bonds from the highly reactive iron-oxo species in the CYP heme center[5].
-
C-F Bond Strength: The C-F bond is exceptionally strong (~116 kcal/mol) compared to a standard C-H bond (~98 kcal/mol). This thermodynamic hurdle effectively blocks direct aliphatic hydroxylation at the terminal ethyl carbons, a common metabolic soft spot in non-fluorinated alkyl chains[4].
Comparative Pharmacokinetic Data
The following table synthesizes representative in vitro ADME data demonstrating the impact of replacing a standard ethyl piperidine moiety with a 4-(2,2-difluoroethyl)piperidine motif[6][7].
| Parameter | 4-Ethylpiperidine Analog (Non-Fluorinated) | 4-(2,2-Difluoroethyl)piperidine Analog | Mechanistic Implication |
| Amine pKa | ~ 10.2 | ~ 8.5 | Reduced basicity decreases CYP2D6/3A4 active site recruitment. |
| LogD (pH 7.4) | 1.8 | 2.4 | Increased lipophilicity, balanced by polarized C-F bonds acting as H-bond donors. |
| Human Liver Microsomes CLint | > 120 μ L/min/mg (High Clearance) | < 15 μ L/min/mg (Low Clearance) | Steric shielding and C-F bond strength prevent rapid oxidation. |
| In Vitro Half-Life ( t1/2 ) | < 15 minutes | > 120 minutes | Prolonged systemic exposure and higher probability of oral bioavailability. |
Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay
To objectively quantify the metabolic clearance rates of these analogs, the following standardized Human Liver Microsome (HLM) assay protocol is employed. This protocol is designed to be self-validating by incorporating internal standards and specific quenching mechanisms to ensure analytical accuracy[6][8].
Step 1: Reagent Preparation & Pre-Incubation
-
Action: Prepare a 1 μ M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLMs.
-
Causality: The physiological pH (7.4) ensures the piperidine nitrogen is in its biologically relevant protonation state. Pre-incubating at 37°C for 5 minutes allows the system to reach thermal equilibrium before enzymatic activation, preventing temperature-dependent kinetic artifacts.
Step 2: Reaction Initiation
-
Action: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).
-
Causality: CYPs are heme-dependent monooxygenases that require continuous electron transfer. Adding a regenerating system ensures a constant, non-depleting supply of NADPH, preventing cofactor exhaustion from falsely presenting as metabolic stability[4].
Step 3: Time-Course Sampling & Quenching
-
Action: Aliquot 50 μ L of the reaction mixture at specific time points (0, 5, 15, 30, 45, and 60 minutes) into 150 μ L of ice-cold acetonitrile containing a known concentration of an analytical internal standard (e.g., labetalol).
-
Causality: The organic solvent instantly denatures the CYP enzymes, stopping the reaction precisely at the designated time. The internal standard corrects for any volumetric losses, matrix suppression, or ionization inconsistencies during subsequent mass spectrometry.
Step 4: Protein Precipitation & LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality: Centrifugation pellets the denatured microsomal proteins, preventing LC column clogging. Tracking the exponential decay of the parent compound allows for the calculation of the elimination rate constant ( k ), half-life ( t1/2 ), and intrinsic clearance ( CLint=(k×V)/N , where V is incubation volume and N is protein concentration)[6].
Assay Workflow Visualization
Workflow for determining in vitro intrinsic clearance ( CLint ) via CYP450-mediated oxidation.
Conclusion
The transition from a non-fluorinated piperidine to a 4-(2,2-difluoroethyl)piperidine analog represents a highly effective strategy in rational drug design. By leveraging the unique stereoelectronic properties of fluorine to lower amine basicity and sterically shield metabolic soft spots, researchers can systematically dismantle clearance liabilities. The resulting decrease in intrinsic clearance extends the in vivo half-life and significantly enhances the probability of achieving oral bioavailability, making the difluoroethyl motif an indispensable tool for modern drug development.
Sources
Validating the pKa Shift in Piperidines Caused by 2,2-Difluoroethyl Substitution: A Comparative Guide
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the pKa shift in the piperidine ring following N-alkylation with a 2,2-difluoroethyl group. For researchers and drug development professionals, understanding and precisely quantifying the basicity of amine-containing scaffolds is critical. The pKa of a molecule dictates its ionization state at physiological pH, which in turn profoundly influences its solubility, membrane permeability, receptor binding interactions, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
The piperidine motif is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals.[2][3] Its basic nitrogen atom is a frequent site for salt formation and a key pharmacophoric element. Consequently, strategies to predictably modulate its basicity are of paramount importance in medicinal chemistry. The introduction of fluorine atoms is a well-established tactic to attenuate the basicity of nearby amines through the powerful electron-withdrawing inductive effect (-I effect) of the C-F bond. The 2,2-difluoroethyl group, in particular, has gained popularity as it also introduces a lipophilic hydrogen bond donor moiety, further enhancing its utility in drug design.[4][5][6][7]
This guide moves beyond theoretical prediction to focus on the experimental validation of this pKa shift. We will compare two primary analytical techniques, Potentiometric Titration and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the underlying principles, detailed experimental protocols, and a quantitative comparison of the results for unsubstituted piperidine and its N-(2,2-difluoroethyl) derivative.
Theoretical Underpinnings: The Inductive Effect of Fluorine
The basicity of an amine is defined by the availability of the nitrogen's lone pair of electrons to accept a proton. The pKa value refers to the acidity of the conjugate acid (the piperidinium ion in this case); a lower pKa signifies a weaker base, as its conjugate acid is stronger and more readily donates its proton.[8]
The introduction of a 2,2-difluoroethyl group on the piperidine nitrogen is expected to significantly decrease its basicity. This is due to the strong inductive electron-withdrawing effect of the two fluorine atoms. This effect propagates through the sigma bonds, pulling electron density away from the nitrogen atom.
Mechanism of pKa Suppression:
-
Ground State Destabilization: The electron-withdrawing CF₂H group reduces the electron density on the nitrogen atom in the neutral amine, making its lone pair less available for protonation.
-
Conjugate Acid Stabilization: In the protonated form (piperidinium ion), the positive charge on the nitrogen is stabilized by the powerful inductive effect of the nearby fluorine atoms, which pull electron density away and delocalize the charge. This stabilization of the conjugate acid makes it less likely to deprotonate, which corresponds to it being a stronger acid (lower pKa).
This attenuation effect is known to be distance-dependent, decreasing exponentially as the number of bonds between the fluorine atoms and the basic center increases.[9][10] For the N-(2,2-difluoroethyl) group, the geminal difluoro substitution is two carbons away (β-position) from the nitrogen, resulting in a substantial but not extreme pKa reduction.
Experimental Validation: Methodologies and Protocols
To quantify the pKa shift, we compare two robust and widely used analytical methods. The choice between them often depends on factors like sample availability, purity, solubility, and the required precision.[11][12]
Method 1: Potentiometric Titration
Potentiometric titration is a highly accurate and direct method for pKa determination.[13] It involves monitoring the pH of a solution of the amine as a strong acid (or base) of known concentration is incrementally added. The pKa is determined from the resulting titration curve.[14]
A. Instrumentation and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or a precision burette
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Nitrogen gas line
-
Reagents: Piperidine, N-(2,2-difluoroethyl)piperidine, 0.1 M Hydrochloric Acid (HCl), 0.15 M Potassium Chloride (KCl), pH 4, 7, and 10 calibration buffers.
B. Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[15]
-
Sample Preparation: Prepare a 1 mM solution of the piperidine derivative in deionized water. To maintain a constant ionic strength throughout the titration, add KCl to a final concentration of 0.15 M.[14]
-
Inert Atmosphere: Place the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO₂, which can interfere with the titration of a base.[14]
-
Titration: Immerse the calibrated pH electrode and temperature probe into the solution. Begin stirring at a constant rate.
-
Data Acquisition: Add the 0.1 M HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[15]
-
Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is the pH value at the half-equivalence point, where exactly half of the amine has been protonated.[15] This corresponds to the inflection point of the sigmoid curve.
Caption: Workflow for pKa determination via potentiometric titration.
Method 2: NMR Spectroscopy
NMR spectroscopy can determine pKa values by monitoring the pH-dependent chemical shifts of nuclei near the ionizing center.[12] As the amine protonates, the resulting change in the electronic environment causes the chemical shifts of adjacent protons (e.g., the α-protons on the piperidine ring) to change. By measuring these shifts across a range of pH values, a sigmoidal plot can be generated, from which the pKa can be extracted.[11][16]
A. Instrumentation and Reagents:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
pH meter
-
Reagents: Piperidine, N-(2,2-difluoroethyl)piperidine, a series of aqueous buffers (e.g., phosphate, citrate) with precisely known pH values spanning a range of at least 2 pH units above and below the expected pKa, Deuterium Oxide (D₂O) as a lock solvent.
B. Step-by-Step Procedure:
-
Sample Preparation: Prepare a series of ~10-12 samples. For each sample, dissolve a small, consistent amount of the piperidine derivative in a different aqueous buffer of known pH. Add a small percentage of D₂O (typically 5-10%) to each sample for the NMR lock.
-
pH Verification: After preparing each sample, re-verify the final pH of the solution in the NMR tube using a calibrated pH meter.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).
-
Data Processing: Process each spectrum and carefully measure the chemical shift (δ) of a specific proton signal that is sensitive to the protonation state of the nitrogen. The protons on the carbons alpha to the nitrogen are often a good choice.
-
Data Analysis: Plot the measured chemical shift (δ) as a function of the verified pH for each sample.
-
pKa Calculation: Fit the resulting data points to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve-fitting model). The pKa is the pH value at the inflection point of the resulting sigmoid curve.[12]
Sources
- 1. drughunter.com [drughunter.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity and Safety Profiling: 4-(2,2-Difluoroethyl)piperidine vs. 4-Fluoropiperidine
Executive Summary & Strategic Context
In Fragment-Based Drug Discovery (FBDD) and lead optimization, piperidine is a ubiquitous structural motif. However, its high basicity often leads to promiscuous off-target binding, most notably causing cardiotoxicity via hERG channel blockade. To circumvent this, medicinal chemists employ fluorination strategies.
As a Senior Application Scientist evaluating building blocks for scale-up and screening, it is critical to understand that not all fluorination strategies yield the same safety profile. This guide objectively compares 4-fluoropiperidine (direct ring fluorination) with 4-(2,2-Difluoroethyl)piperidine (exocyclic fluorination), detailing how the structural position of the fluorine atoms dictates both acute handling toxicity and target-specific liabilities.
Mechanistic Toxicology: The Causality of Fluorination
The safety and toxicity profiles of these two compounds are governed by fundamental physicochemical principles:
-
Inductive Effects (-I) and pKa Modulation: The highly electronegative fluorine atom pulls electron density away from the piperidine nitrogen through sigma bonds. This decreases the nitrogen's ability to accept a proton, thereby lowering its pKa. A lower pKa shifts the molecule from a predominantly protonated (cationic) state to a neutral free base at physiological pH (7.4).
-
Mitigation of hERG Liability: The hERG potassium channel features a promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656). Highly basic, protonated amines bind strongly to these residues via cation-π interactions, leading to QT prolongation. By lowering the pKa through fluorination, the affinity for hERG channels is significantly reduced, mitigating cardiac toxicity risks[1],[2].
-
Acute Handling Toxicity (Corrosive vs. Irritant):
-
4-Fluoropiperidine: Direct attachment of fluorine to the ring creates a highly polarized, volatile, and reactive free base. It is classified as highly flammable (H225) and corrosive, causing severe skin burns and eye damage (H314)[3].
-
4-(2,2-Difluoroethyl)piperidine: The insertion of an ethyl spacer dampens the extreme reactivity while preserving the beneficial inductive effect. Typically handled as a stable hydrochloride salt, it avoids the corrosive classification entirely, presenting instead as a moderate skin and eye irritant (H315, H319).
-
Fig 1. Structure-Toxicity Relationship (STR) of fluorinated piperidines.
Quantitative Hazard & Toxicity Comparison
The following table summarizes the divergent safety profiles of the two compounds based on standardized GHS classifications and experimental consensus.
| Toxicity Metric / Property | 4-Fluoropiperidine (Base / HCl) | 4-(2,2-Difluoroethyl)piperidine (HCl) |
| Physical State | Volatile Liquid (Base) / Solid (HCl) | Stable Solid |
| Flammability | Highly Flammable Liquid & Vapor (H225) | Non-flammable (as HCl salt) |
| Acute Oral/Dermal Toxicity | Toxic/Harmful (H301, H302, H312) | Harmful (H302, H312, H332) |
| Tissue Damage (Handling) | Corrosive: Severe skin burns (H314) | Irritant: Skin/Eye irritation (H315, H319) |
| Target Organ Toxicity | Severe respiratory distress (H331) | May cause drowsiness/dizziness (H336) |
| hERG Liability (Predicted) | Reduced vs. Piperidine | Reduced vs. Piperidine |
| Primary Safety Concern | Acute chemical burns and volatility | Standard laboratory exposure risks |
Data aggregated from authoritative chemical safety databases[3],.
Self-Validating Experimental Protocols
To objectively verify the toxicity profiles—both the mitigated hERG liability and the cellular handling toxicity—the following self-validating protocols must be employed. Every step includes causality-driven quality control criteria to ensure data trustworthiness.
Protocol A: Automated Patch-Clamp for hERG Inhibition Profiling
Objective: Validate that the fluorination strategy successfully reduces hERG potassium channel affinity. Causality Rationale: Whole-cell patch-clamp is the gold standard for electrophysiology because it directly measures ion flux across the membrane, providing definitive proof of channel blockade.
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency. Why? Over-confluent cells exhibit poor membrane integrity, preventing the formation of a high-resistance gigaseal.
-
Compound Preparation: Dissolve compounds in 100% DMSO to create 10 mM stock solutions. Dilute in extracellular physiological saline to final concentrations (0.1 µM – 100 µM).
-
Critical Constraint: Final DMSO concentration must be ≤0.1% to prevent solvent-induced membrane destabilization.
-
-
Electrophysiological Recording: Utilize an automated planar patch-clamp system in whole-cell configuration. Elicit hERG tail currents by depolarizing the cell to +20 mV for 2 seconds, followed by repolarization to -50 mV for 2 seconds.
-
Self-Validation & Acceptance Criteria:
-
System Integrity: Only accept data from cells demonstrating an initial seal resistance > 1 GΩ and access resistance < 20 MΩ.
-
Negative Control: Vehicle-treated cells (0.1% DMSO) must show <5% variance in tail current amplitude over the recording period.
-
Positive Control: 1 µM E-4031 (a known hERG blocker) must achieve >90% inhibition. Failure indicates compromised channel expression or assay sensitivity.
-
Fig 2. Self-validating automated patch-clamp workflow for hERG liability assessment.
Protocol B: High-Content HepG2 Cytotoxicity Profiling
Objective: Compare the acute cellular toxicity of the corrosive 4-fluoropiperidine versus the irritant 4-(2,2-Difluoroethyl)piperidine. Causality Rationale: HepG2 (hepatocellular carcinoma) cells retain many metabolic enzymes, making them ideal for detecting both direct chemical toxicity and bioactivation-induced cellular stress.
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well optical bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.
-
Treatment: Apply the piperidine derivatives in a 10-point dose-response curve (0.1 µM to 300 µM) for 48 hours.
-
Multiplex Staining: Wash cells and stain with Hoechst 33342 (to quantify nuclear condensation/cell loss) and CellROX Green (to measure oxidative stress induced by compound reactivity).
-
Imaging & Analysis: Acquire images using a High-Content Screening (HCS) confocal microscope.
-
Self-Validation & Acceptance Criteria:
-
Calculate the Z'-factor using the vehicle control (0.1% DMSO, 100% viability) and a positive control (50 µM Chlorpromazine, <10% viability).
-
Validation Rule: The assay is only deemed valid and trustworthy if the Z'-factor is > 0.5, ensuring a wide dynamic range and low signal variance.
-
Sources
Cross-validation of NMR vs mass spectrometry for 4-(2,2-Difluoroethyl)piperidine purity
Cross-Validation of NMR and Mass Spectrometry for the Purity Assessment of 4-(2,2-Difluoroethyl)piperidine
Executive Summary
In modern drug discovery, the accurate determination of chemical purity is a non-negotiable cornerstone of quality and safety. For specialized building blocks like 4-(2,2-Difluoroethyl)piperidine , traditional analytical methods often fall short. This guide provides an objective, mechanistic comparison of Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). By understanding the causality behind these techniques, researchers can implement a self-validating, orthogonal cross-validation strategy that guarantees absolute structural and quantitative integrity.
The Analytical Challenge: Why Standard Methods Fail
4-(2,2-Difluoroethyl)piperidine is a highly valuable fluorinated intermediate. Fluorine bioisosterism is routinely used to modulate pKa , enhance metabolic stability, and improve lipophilicity in active pharmaceutical ingredients (APIs).
However, this molecule presents a distinct analytical trap: the aliphatic piperidine ring completely lacks a conjugated π -system. This renders the compound practically invisible to standard UV detectors (e.g., 210 nm or 254 nm) used in routine HPLC[1]. Relying on UV-area normalization for this compound will yield wildly inaccurate purity values, as UV-active trace impurities will disproportionately dominate the chromatogram. This fundamental limitation dictates an immediate shift to universal and orthogonal detection methods: qNMR and LC-MS[2].
Mechanistic Comparison: qNMR vs. LC-HRMS
Quantitative NMR (Universal Absolute Purity)
qNMR operates on a fundamental law of physics: the integrated area of a nuclear resonance signal is directly and strictly proportional to the number of nuclei producing that signal, regardless of the molecule's chemical structure[3]. For 4-(2,2-Difluoroethyl)piperidine, we leverage a dual-nucleus approach:
-
1 H qNMR: Provides a comprehensive view of all proton-containing impurities (e.g., residual solvents, starting materials).
-
19 F qNMR: Offers exceptional specificity. Because 19 F has a 100% natural isotopic abundance, a wide chemical shift dispersion, and zero background signal in standard organic solvents, it allows for highly precise quantification of the fluorinated target against a certified internal standard.
LC-HRMS (Trace Impurity Profiling)
While qNMR excels at absolute mass balance, it lacks the sensitivity to detect trace impurities below ~0.1%[4]. LC-HRMS fills this void. By chromatographically separating the analyte from its impurities and ionizing them via Electrospray Ionization (ESI+), the mass spectrometer detects compounds based on their mass-to-charge ( m/z ) ratio[5]. HRMS provides the exact mass of unknown trace degradation products, enabling rapid structural elucidation that qNMR cannot achieve in complex mixtures[2].
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflows are designed as closed, self-validating systems.
Protocol A: Dual-Nucleus ( 1 H / 19 F) qNMR Assay
Causality: Weighing variance is the single largest source of error in qNMR[4]. Furthermore, incomplete nuclear relaxation will artificially suppress signal integration, ruining absolute quantification.
-
Gravimetric Preparation: Using a microbalance (calibrated daily), precisely weigh ~15 mg of 4-(2,2-Difluoroethyl)piperidine and ~5 mg of a NIST-traceable Internal Standard (IS). For 1 H, use Maleic Acid; for 19 F, use 1,4-Difluorobenzene.
-
Dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO- d6 or CDCl 3 . Ensure complete dissolution via vortexing.
-
Parameter Optimization (The T1 Rule): Determine the longitudinal relaxation time ( T1 ) of the slowest-relaxing nucleus via an inversion-recovery experiment. Set the relaxation delay ( D1 ) to ≥5×T1 (typically 30–60 seconds) to guarantee >99.3% magnetization recovery before the next pulse.
-
Acquisition & Integration: Acquire 32–64 scans using a 90° excitation pulse. Phase and baseline correct the spectrum manually. Integrate the IS peak and the target analyte peak (e.g., the -CF 2
- multiplet in 19 F NMR).
-
Self-Validation Check: Prior to sample analysis, run a control sample containing two different certified reference materials (e.g., Benzoic acid and Maleic acid). The calculated purity of the control must fall within ±0.1% of its certified value. If it fails, the D1 delay or pulse calibration is flawed and must be reset[4].
Protocol B: LC-HRMS Impurity Profiling
Causality: Piperidine is a basic secondary amine. On standard reversed-phase C18 columns, secondary amines interact with residual surface silanols, causing severe peak tailing. We mitigate this by using a polar-endcapped column or HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Chromatographic Separation: Inject 1 µL of a 1 mg/mL sample onto a HILIC column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid (to ensure the amine remains protonated).
-
Ionization: Utilize ESI in positive mode. The secondary amine will readily accept a proton, yielding a strong [M+H]+ signal at m/z≈150.109 (for the free base).
-
Trace Detection: Scan from m/z 50 to 1000. Extract ion chromatograms (XIC) to identify impurities such as des-fluoro analogs or N-oxidation products.
-
Self-Validation Check: Run a System Suitability Test (SST) consisting of a blank injection followed by a standard injection. The blank must exhibit zero carryover ( <0.05% of the standard peak area). The standard must show a mass accuracy of <5 ppm[5].
Data Presentation: Comparative Metrics
To facilitate objective decision-making, the quantitative capabilities of both methods are summarized below:
| Analytical Parameter | Quantitative NMR ( 1 H / 19 F) | LC-HRMS (ESI+) |
| Primary Output | Absolute mass fraction (% w/w) | Relative impurity profile (% area), Exact Mass |
| Detection Principle | Nuclear spin resonance (Universal) | m/z separation of ionized molecules |
| Reference Standard | Universal internal standard (e.g., Maleic acid) | Compound-specific standards needed for absolute quant |
| Limit of Detection (LOD) | ~0.1% - 0.5% (Concentration dependent) | Trace levels (Parts per billion/million) |
| Strengths for Analyte | No UV chromophore required; 19 F is highly specific | Resolves co-eluting impurities; identifies degradation |
| Weaknesses | Blind to trace impurities below LOQ | Ion suppression effects; varying response factors |
The Cross-Validation Strategy
Neither technique is perfect in isolation. The true power of this analytical suite lies in orthogonal cross-validation [1].
If qNMR determines the absolute purity of 4-(2,2-Difluoroethyl)piperidine to be 98.5% w/w, there is 1.5% of the mass balance unaccounted for. LC-HRMS is then deployed to interrogate that missing 1.5%. If LC-MS identifies an N-oxide impurity at ~1.2% relative abundance and traces of unreacted starting material at 0.3%, the mass balance closes perfectly. The blind spots of NMR (sensitivity) are covered by MS, and the blind spots of MS (varying ionization response factors) are grounded by the absolute quantitation of NMR.
Logical workflow for orthogonal cross-validation of purity using qNMR and LC-MS.
By strictly adhering to these self-validating protocols, drug development professionals can confidently certify the purity of challenging, non-UV-active intermediates, ensuring downstream synthetic success and regulatory compliance.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: National Institutes of Health (NIH) URL:[Link]
-
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals Source: ACS Publications URL:[Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices Source: National Institutes of Health (NIH) URL:[Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL:[Link]
Sources
4-(2,2-Difluoroethyl)piperidine proper disposal procedures
Operational and Disposal Master Guide: 4-(2,2-Difluoroethyl)piperidine
As drug development increasingly relies on fluorinated compounds to improve metabolic stability and binding affinity, the safe handling and disposal of these reagents have become critical operational imperatives[1]. 4-(2,2-Difluoroethyl)piperidine is a highly valuable secondary amine building block, but it presents a dual-hazard profile: the corrosive, reactive nature of the piperidine ring combined with the thermal instability of the fluorinated alkyl chain.
This guide provides researchers and environmental health and safety (EHS) professionals with self-validating, step-by-step protocols for the safe lifecycle management and disposal of 4-(2,2-Difluoroethyl)piperidine.
Hazard Profile & Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The strategic incorporation of fluorine alters the physicochemical properties of the amine, which directly dictates our safety protocols[1].
-
The Piperidine Core: As a secondary amine, this compound is inherently basic. It readily neutralizes acids in highly exothermic reactions and can form unstable complexes with heavy metal salts[2].
-
The Fluorinated Moiety: While the carbon-fluorine (C-F) bond is exceptionally strong under physiological conditions, thermal decomposition (such as during improper incineration) cleaves these bonds, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas[1][3].
Table 1: Quantitative Data & Operational Implications
| Parameter | Classification / Value | Operational & Disposal Implication |
| GHS Hazard Class | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Mandates rigorous PPE; waste must be handled in ventilated enclosures. |
| Chemical Reactivity | Exothermic neutralization with acids[2] | Waste streams must not be mixed with concentrated mineral acids. |
| Incompatibilities | Heavy metal salts, strong oxidizers[2] | Segregate from heavy metal waste to prevent complexation and explosion risks. |
| Thermal Decomposition | CO, CO₂, NOx, Hydrogen Fluoride (HF)[3][4] | Prohibits standard burning; mandates controlled incineration with flue gas scrubbers. |
Lifecycle & Waste Segregation Workflow
A standardized workflow ensures that safety is integrated into every step of the experimental process, preventing incompatible waste streams from mixing[1].
Workflow for the safe handling, segregation, and disposal of fluorinated piperidine derivatives.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. By verifying pH, compatibility, and labeling at each step, laboratories can prevent catastrophic downstream reactions.
Protocol A: Halogenated Organic Waste Disposal
Unreacted 4-(2,2-Difluoroethyl)piperidine and organic solvent washings must be treated as highly hazardous halogenated waste.
-
Segregation: Collect organic waste in a dedicated, clearly labeled "Halogenated Organic Waste" container. Causality: Mixing this with non-halogenated waste violates EPA guidelines and creates dangerous thermal profiles during incineration. Never mix with heavy metal waste streams[2].
-
Containment: Use high-density polyethylene (HDPE) or glass containers. Ensure the cap is secure but allows for pressure venting if residual exothermic reactions occur.
-
Destruction Routing: Submit the container to EHS for removal to a licensed chemical destruction plant.
-
Validation: Ensure the disposal facility utilizes controlled incineration with flue gas scrubbing [4]. Causality: Standard incineration will release HF gas into the atmosphere. Flue gas scrubbers neutralize the HF using alkaline sprays before exhaust release[3][4].
Protocol B: Aqueous Waste Treatment
Aqueous layers resulting from reaction quenches (e.g., aqueous workups) often contain dissolved fluoride salts and amine hydrochlorides[1].
-
pH Verification: Before transferring to a bulk waste carboy, test the pH of the aqueous wash.
-
Neutralization: If the solution is highly basic or acidic, carefully neutralize it to a pH of 6–8. Causality: Adding highly basic piperidine washings to an acidic waste carboy will trigger a violent exothermic neutralization reaction, potentially shattering the container[2].
-
Containment: Store in a secondary containment tray. Label explicitly as "Aqueous Hazardous Waste - Contains Fluoride Salts and Amines."
-
Disposal: Do not discharge to the sewer system, as the compound is harmful to aquatic organisms and will alter local water pH[4][5]. Submit to EHS for specialized aqueous chemical treatment.
Protocol C: Solid Waste & Packaging
Empty reagent bottles, contaminated silica gel from column chromatography, and heavily soiled PPE cannot be discarded in standard trash.
-
Deactivation of Packaging: Empty packaging must be punctured or otherwise rendered unusable for other purposes[4].
-
Collection: Place contaminated solid materials into a sealed, leak-proof solid hazardous waste bin.
-
Destruction: Route solid waste for controlled incineration alongside the organic liquid waste[4].
Emergency Spill Response Protocol
In the event of a localized spill, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.
-
Evacuation & Isolation: Evacuate personnel not wearing protective equipment from the immediate area. Remove all sources of ignition[2][6].
-
Vapor Suppression: Ensure the fume hood is operating at maximum capacity (at least 8 air exchanges per hour)[1]. If the spill is outside a hood, utilize a vapor-suppressing foam if available[2].
-
Absorption (Critical Step): Cover the spill with dry sand, earth, or an inert mineral-based absorbent[2][6]. Causality: Do not use combustible absorbents like sawdust or paper towels. Amines can react exothermically with organic materials, and the compound's flammability risks ignition[2].
-
Collection: Use non-sparking tools to sweep the absorbed material into a covered hazardous waste container[2][4].
-
Decontamination: Wash the spill area thoroughly with water, ensuring all run-off is collected and treated as hazardous aqueous waste[6].
References
- An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds - Benchchem.
- 4-(2,2-difluoroethyl)piperidine hydrochloride — Chemical Substance Information - NextSDS.
- Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE - ChemicalBook.
- piperidine - CAMEO Chemicals - NOAA.
- Piperidine - SAFETY DATA SHEET - ThermoFisher.
- SAFETY DATA SHEET - 4-(Trifluoromethyl)piperidine - Fisher Scientific.
- PIPERIDINE CAS Number - HAZARD SUMMARY - NJ.gov.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
